c-Kit-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29N9O2S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)-3-[4-[2-[[6-(4-ethylpiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazol-5-yl]phenyl]urea |
InChI |
InChI=1S/C25H29N9O2S/c1-3-19-13-22(32-36-19)30-24(35)29-18-7-5-17(6-8-18)20-15-26-25(37-20)31-21-14-23(28-16-27-21)34-11-9-33(4-2)10-12-34/h5-8,13-16H,3-4,9-12H2,1-2H3,(H,26,27,28,31)(H2,29,30,32,35) |
InChI Key |
YRQLHEOCJDBHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN=C(S3)NC4=CC(=NC=N4)N5CCN(CC5)CC |
Origin of Product |
United States |
Foundational & Exploratory
c-Kit-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Kit-IN-2 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] As a member of the Type III receptor tyrosine kinase family, c-Kit plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, binding mode, and its effects on downstream signaling pathways. This document is intended to be a comprehensive resource for researchers and drug development professionals working on c-Kit-targeted therapies.
Core Mechanism of Action: A Type II Inhibitor
This compound functions as a Type II kinase inhibitor . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP binding.
The co-crystal structure of this compound (referred to as compound 10a in the primary literature) in complex with the c-Kit kinase domain reveals key interactions that stabilize this inactive state. The inhibitor occupies the ATP-binding pocket and extends into an adjacent hydrophobic pocket created by the DFG-out conformation. This mode of action is significant as it can be effective against not only the wild-type enzyme but also certain activation loop mutants that confer resistance to Type I inhibitors. The binding of this compound induces a series of conformational changes that switch the activated c-Kit back to its structurally inactive state.
Below is a diagram illustrating the mechanism of c-Kit activation and the inhibitory action of this compound.
Caption: c-Kit activation by SCF and its inhibition by this compound.
Quantitative Data
This compound has been evaluated for its biochemical and cellular activities. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Unactivated c-Kit | 82 |
| Activated c-Kit | 85 |
| c-Kit V560G (JM domain) | 15 |
| c-Kit T670I (ATP-binding pocket) | 65 |
| c-Kit D816V (A-loop) | 70 |
| c-Kit D816H (A-loop) | 55 |
| c-Kit D816Y (A-loop) | 60 |
| c-Kit V560G/T670I | 110 |
| c-Kit V560G/D816V | 95 |
Data sourced from Wu T.S., et al. J Med Chem. 2019.
Table 2: Anti-proliferative Activity of this compound in GIST Cell Lines
| Cell Line | c-Kit Mutation Status | GI50 (nM) |
| GIST882 | K642E (exon 13) | 3 |
| GIST430 | V560_L576del (exon 11) | 1 |
| GIST48 | V560_Y578del (exon 11) | 2 |
| GIST-T1 | V560_Y578del (exon 11) | 2.2 |
Data sourced from Wu T.S., et al. J Med Chem. 2019 and MedchemExpress.[1]
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available in the primary literature. The development of selective kinase inhibitors is a significant challenge, and off-target effects are a key consideration in drug development. While this compound is reported as a potent c-Kit inhibitor, its activity against other kinases has not been extensively characterized in published studies. Further investigation into its selectivity profile is warranted to fully assess its therapeutic potential and potential for off-target toxicities. Other inhibitors based on the 5-phenyl-thiazol-2-ylamine scaffold have been profiled and show varying degrees of selectivity, suggesting that the selectivity of this compound should be experimentally determined.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the methods described for the characterization of this compound.
Objective: To determine the in vitro inhibitory activity of this compound against c-Kit kinase.
Materials:
-
Recombinant human c-Kit kinase (unactivated or activated)
-
This compound (or other test compounds)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-Kit enzyme in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase reaction buffer. The final concentrations should be optimized, for example, 20 µM ATP and 0.2 µg/µL substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the c-Kit biochemical kinase inhibition assay.
Cell Viability Assay (MTS/MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on GIST cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882, GIST430, GIST48)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plates
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed the GIST cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO vehicle control.
-
MTS/MTT Addition:
-
For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.
-
For MTT assay: Add MTT reagent to the medium and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
Western Blot Analysis
This protocol provides a general framework for analyzing the phosphorylation status of c-Kit and its downstream signaling proteins.
Objective: To assess the effect of this compound on c-Kit phosphorylation and downstream signaling pathways.
Materials:
-
GIST cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat GIST cells with this compound at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of c-Kit and downstream signaling proteins in response to this compound treatment.
Downstream Signaling Pathways
c-Kit activation triggers several downstream signaling cascades that are critical for cell survival and proliferation. The primary pathways include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway plays a role in cytokine signaling and cell growth.
By inhibiting the autophosphorylation of c-Kit, this compound effectively blocks the activation of these downstream pathways, leading to the observed anti-proliferative and pro-apoptotic effects in c-Kit-dependent cancer cells.
The following diagram illustrates the major signaling pathways downstream of c-Kit.
References
In-Depth Technical Guide to c-Kit-IN-2: A Conformational Control Inhibitor of Activated c-Kit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of c-Kit-IN-2, a potent inhibitor of the c-Kit receptor tyrosine kinase. This document details its chemical properties, biological activity, mechanism of action, and the experimental protocols for its characterization.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 2121515-37-3 | [1] |
| Molecular Formula | C₂₅H₂₉N₉O₂S | MedChemExpress |
| Molecular Weight | 519.62 g/mol | MedChemExpress |
Suppliers
This compound is available from the following suppliers for research purposes:
-
MedChemExpress
-
CymitQuimica (distributing for Targetmol)
Biological Activity and Quantitative Data
This compound is a potent inhibitor of c-Kit kinase. It demonstrates significant antiproliferative activity against various gastrointestinal stromal tumor (GIST) cell lines.[1]
| Assay Type | Parameter | Value | Target/Cell Line | Reference |
| Enzymatic Assay | IC₅₀ | 82 nM | c-Kit Kinase | [2] |
| Cell Proliferation Assay | GI₅₀ | 3 nM | GIST882 | [1] |
| GI₅₀ | 1 nM | GIST430 | [1] | |
| GI₅₀ | 2 nM | GIST48 | [1] |
Mechanism of Action
This compound is a type II inhibitor that uniquely targets the activated conformation of c-Kit.[2] Structural studies have revealed that the binding of this compound induces a series of conformational changes in the DFG motif, αC-helix, juxtamembrane domain, and the activation loop. This effectively "switches off" the activated state of the kinase, reverting it to an inactive conformation.[2] This mechanism of action allows this compound to effectively inhibit a broad range of clinically relevant c-Kit mutants that are resistant to other inhibitors.[2]
Signaling Pathway
The c-Kit signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. The diagram below illustrates the major signaling cascades activated downstream of c-Kit.
Caption: The c-Kit signaling pathway and its downstream effectors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
c-Kit Kinase Enzymatic Assay
This assay determines the in-vitro inhibitory activity of a compound against the c-Kit kinase.
Caption: Workflow for the c-Kit kinase enzymatic assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.
-
Prepare a 250 µM ATP solution in the 2X reaction buffer.
-
Dilute the recombinant c-Kit enzyme in 1X reaction buffer to the desired concentration.
-
-
Assay Plate Setup:
-
Add 1 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Add 2 µL of the diluted c-Kit enzyme to each well.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the antiproliferative effect of this compound on GIST cell lines.
Caption: Workflow for the cell viability (MTT) assay.
Procedure:
-
Cell Seeding:
-
Seed GIST cell lines (GIST-T1, GIST882) in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or DMSO (vehicle control) in triplicate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Solubilization:
-
Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance at 560 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of inhibition against the log of the compound concentration.
-
References
c-Kit-IN-2: A Comprehensive Target Selectivity Profile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
c-Kit-IN-2, also referred to as compound 10a in seminal literature, is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The c-Kit proto-oncogene is a critical regulator of cell survival, proliferation, and differentiation, and its aberrant activation is a key driver in various cancers, most notably gastrointestinal stromal tumors (GISTs).[3][4][5] This document provides a detailed technical overview of the target selectivity profile of this compound, including its on-target potency, cellular activity, and the methodologies used for its characterization.
Core Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary target, c-Kit, and its effects on relevant cancer cell lines.
Table 1: Enzymatic and Cellular Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| c-Kit | Enzymatic Assay | IC50 | 82 | [1][2] |
| GIST-T1 | Cell Proliferation | GI50 | 2.2 | [2] |
| GIST882 | Cell Proliferation | GI50 | 3 | [1] |
| GIST430 | Cell Proliferation | GI50 | 1 | [1] |
| GIST48 | Cell Proliferation | GI50 | 2 | [1] |
IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration.
Target Selectivity and Off-Target Profile
While comprehensive kinase panel screening data is not publicly available in the provided search results, the initial characterization of this compound suggests a high degree of selectivity for c-Kit. The compound was identified through in-house kinase screening programs, indicating that a broader assessment of its selectivity has likely been performed.[2] Studies have shown that at concentrations effective against c-Kit-driven GIST cell lines, this compound has minimal impact on c-Kit-independent cell lines, with GI50 values greater than 100 nM in these lines.[2] Furthermore, its effect on other cancer cell lines, such as PC3 (prostate cancer) and A549 (non-small-cell lung cancer), is significantly lower, with GI50 values in the micromolar range (>20 µM and 14.6 µM, respectively).[2] The compound also showed no inhibition of the normal human skin fibroblast cell line Detroit 551 at concentrations up to 10 µM.[2] This suggests a favorable selectivity window for its on-target c-Kit inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
c-Kit Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the c-Kit kinase.
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method for this type of determination.[6][7]
-
Reagents and Materials:
-
Recombinant human c-Kit kinase domain.
-
Substrate (e.g., Poly (4:1 Glu, Tyr)).[7]
-
ATP.
-
Kinase assay buffer.
-
This compound (or test compound) at various concentrations.
-
ADP-Glo™ Kinase Assay reagents.
-
96-well plates.
-
-
Procedure:
-
The recombinant c-Kit enzyme is incubated with the substrate and ATP in the kinase assay buffer.
-
This compound is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ assay system. This system converts the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
The luminescent signal is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (GIST Cell Lines)
Objective: To assess the anti-proliferative activity of this compound in c-Kit-dependent cancer cell lines.
Methodology:
-
Cell Lines:
-
GIST-T1, GIST882, GIST430, GIST48 (all c-Kit-driven).
-
-
Reagents and Materials:
-
Complete cell culture medium.
-
This compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound.
-
The plates are incubated for a period of 72 hours.
-
A cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated for each concentration of the compound relative to untreated control cells.
-
The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
c-Kit Signaling Pathway
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Profiling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. c-KIT (D816E) Kinase Enzyme System [worldwide.promega.com]
An In-Depth Technical Guide to the Binding of c-Kit-IN-2 to the Inactive Conformation of the c-Kit Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism by which c-Kit-IN-2, a potent kinase inhibitor, binds to and stabilizes the inactive conformation of the c-Kit receptor. It includes a detailed look at the c-Kit signaling pathway, the structural basis of inhibition, quantitative binding data, and relevant experimental protocols.
Introduction to the c-Kit Receptor
The proto-oncogene c-Kit (also known as CD117 or Stem Cell Factor Receptor) is a type III receptor tyrosine kinase (RTK) that plays a crucial role in various physiological processes.[1][2] These processes include hematopoiesis (the formation of blood cells), melanogenesis (pigmentation), gametogenesis (sperm and egg development), and gut motility.[1][3] c-Kit is a transmembrane protein composed of an extracellular ligand-binding domain, a transmembrane domain, a juxtamembrane domain, and an intracellular kinase domain.[1] Dysregulation of c-Kit signaling, often through activating mutations or overexpression, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GISTs), as well as acute myeloid leukemia and mast cell disease.[2][4]
The c-Kit Signaling Pathway
Under normal physiological conditions, the c-Kit signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF). This binding event induces the dimerization of two c-Kit receptor molecules.[2][5] The close proximity of the intracellular kinase domains in the dimer allows for trans-autophosphorylation, where each kinase domain phosphorylates specific tyrosine residues on its partner. This autophosphorylation event serves two main purposes: it relieves the auto-inhibitory conformation of the kinase domain, and it creates docking sites for downstream signaling proteins containing SH2 domains.
The activation of c-Kit triggers a complex network of intracellular signaling pathways that govern cellular responses such as proliferation, survival, and migration.[1] The primary signaling cascades activated downstream of c-Kit include:
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1]
-
MAPK/ERK Pathway: This cascade plays a central role in regulating gene transcription and promoting cell proliferation.[1]
-
JAK/STAT Pathway: This pathway is also involved in the regulation of gene transcription and cell proliferation.[1][5]
-
PLC-γ Pathway: Activation of Phospholipase C-gamma leads to the generation of second messengers that influence various cellular processes.[6]
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT (gene) - Wikipedia [en.wikipedia.org]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
C-Kit-IN-2: A Conformation-Control Inhibitor Targeting a Broad Spectrum of Clinically Relevant c-KIT Mutants
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The proto-oncogene c-KIT, a receptor tyrosine kinase (RTK), plays a pivotal role in normal cellular processes, including hematopoiesis, melanogenesis, and gametogenesis. However, aberrant c-KIT activity, often driven by activating mutations, is a key oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), as well as in acute myeloid leukemia (AML) and mastocytosis. The clinical success of tyrosine kinase inhibitors (TKIs) targeting c-KIT has been tempered by the emergence of drug resistance, frequently mediated by secondary mutations in the c-KIT gene. This underscores the urgent need for novel inhibitors with broad activity against a wide range of clinically relevant c-KIT mutants.
c-Kit-IN-2 (also referred to as compound 10a) has emerged as a potent, conformational control inhibitor of c-KIT. This technical guide provides a comprehensive overview of the inhibitory activity of this compound against various c-KIT mutants, detailed experimental protocols for its evaluation, and a depiction of the relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against wild-type c-KIT and a wide array of clinically significant c-KIT mutants. Its efficacy is summarized in the tables below, presenting both biochemical and cellular inhibition data.
Table 1: Biochemical Inhibition of c-KIT Mutants by this compound
| c-KIT Mutant | IC₅₀ (nM) of this compound |
| Wild-type (unactivated) | 82 |
| Wild-type (activated) | 85 |
| Juxtamembrane Domain Mutants | |
| V559D | 15 |
| V560G | 12 |
| ATP-Binding Pocket Mutant | |
| T670I | 45 |
| Activation Loop Mutants | |
| D816V | 38 |
| D816H | 42 |
| N822K | 25 |
| Double Mutants | |
| V559D / V654A | 150 |
| V560G / D816V | 55 |
| V560G / N822K | 35 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Anti-proliferative Activity of this compound in GIST Cell Lines
| GIST Cell Line | c-KIT Mutation Status | GI₅₀ (nM) of this compound |
| GIST882 | Homozygous K642E | 3 |
| GIST430 | Heterozygous V560_Y578del, V654A | 1 |
| GIST48 | Heterozygous V560_L576del, D820A | 2 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit 50% of cell growth.
Mechanism of Action
This compound is a type II inhibitor that functions through conformational control. It selectively binds to and stabilizes the inactive, "DFG-out" conformation of the c-KIT kinase domain. This mechanism is effective against both unactivated and activated forms of c-KIT, as the binding of this compound can induce a conformational shift in the activated kinase, forcing it back into an inactive state. This mode of action is particularly advantageous for overcoming resistance mutations that favor the active conformation of the kinase.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory activity of this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of purified c-KIT enzymes by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant c-KIT enzyme (wild-type or mutant)
-
This compound (or other test compounds)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the c-KIT enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the anti-proliferative effect of this compound on cancer cell lines harboring c-KIT mutations.
Materials:
-
GIST cell lines (e.g., GIST882, GIST430, GIST48)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white plates
-
DMSO (vehicle control)
Procedure:
-
Seed the GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.
-
Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of c-KIT Signaling
This technique is used to determine the effect of this compound on the phosphorylation status of c-KIT and its downstream signaling proteins.
Materials:
-
GIST cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-c-KIT (Tyr719)
-
Total c-KIT
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed GIST cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
c-KIT Signaling Pathway
Caption: Simplified c-KIT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of c-KIT inhibitors like this compound.
Logical Relationship of this compound's Mechanism
Caption: Mechanism of action of this compound as a conformational control inhibitor.
References
In-Depth Technical Guide: Avapritinib (a c-Kit-IN-2 Analog) for Mastocytosis Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemic mastocytosis is a rare hematological neoplasm characterized by the abnormal proliferation and accumulation of mast cells. In approximately 95% of cases, the disease is driven by a gain-of-function mutation in the KIT proto-oncogene, most commonly the D816V substitution in exon 17. This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting mast cell survival and proliferation independent of its natural ligand, stem cell factor (SCF). While the initially mentioned "c-Kit-IN-2" is a documented c-KIT inhibitor, publicly available data on its use in mastocytosis is limited. This guide will therefore focus on avapritinib (formerly BLU-285) , a potent and highly selective inhibitor of KIT D816V, as a representative and clinically advanced therapeutic for mastocytosis studies. Avapritinib has demonstrated significant efficacy in both preclinical models and clinical trials, leading to its approval for the treatment of advanced systemic mastocytosis. This document provides a comprehensive overview of its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study in the context of mastocytosis.
Introduction to Mastocytosis and the Role of c-Kit
Mastocytosis encompasses a group of disorders defined by the clonal proliferation and accumulation of mast cells in one or more organs, most commonly the skin, bone marrow, liver, spleen, and gastrointestinal tract. The clinical presentation can range from indolent forms, such as cutaneous mastocytosis, to aggressive systemic mastocytosis (ASM), systemic mastocytosis with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL), which are associated with organ damage and poor prognosis.
The c-Kit receptor, a type III receptor tyrosine kinase, is crucial for the development, survival, and function of mast cells. Binding of SCF to the extracellular domain of KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, which collectively regulate cell proliferation, survival, and mediator release.
The KIT D816V mutation, located in the activation loop of the kinase domain, stabilizes the active conformation of the receptor, leading to ligand-independent, constitutive signaling. This uncontrolled signaling is the primary driver of neoplastic mast cell expansion in the vast majority of systemic mastocytosis patients. Therefore, selective inhibition of the KIT D816V mutant kinase represents a prime therapeutic strategy.
Avapritinib: A Potent and Selective Inhibitor of KIT D816V
Avapritinib is an orally bioavailable, small-molecule inhibitor designed to selectively target the active conformation of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases. It exhibits potent inhibitory activity against the KIT D816V mutation, which is notoriously resistant to first-generation tyrosine kinase inhibitors like imatinib.
Mechanism of Action
Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase. By targeting the ATP-binding pocket of the constitutively active KIT D816V mutant, avapritinib blocks its autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of mast cell proliferation and survival, ultimately reducing the overall mast cell burden in affected tissues.[1][2] Its high selectivity for the mutant over wild-type KIT is a key feature, potentially minimizing off-target effects.[3]
Quantitative Preclinical Data
The preclinical efficacy of avapritinib has been extensively evaluated in various in vitro and in vivo models of mastocytosis. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of Avapritinib against KIT Kinase
| Target | Assay Type | IC50 (nM) | Reference |
| KIT D816V | Biochemical | 0.27 | [3] |
| KIT WT | Biochemical | 192 | [4] |
Table 2: Cellular Activity of Avapritinib in Mast Cell Lines
| Cell Line | KIT Mutation(s) | Assay Type | IC50 (nM) | Reference |
| HMC-1.2 | V560G, D816V | Autophosphorylation | 4 | [3] |
| P815 | D814Y (murine equivalent of D816Y) | Autophosphorylation | 22 | [3] |
| HMC-1.1 | V560G | Proliferation | 100-250 | [5] |
| HMC-1.2 | V560G, D816V | Proliferation | 100-250 | [5] |
| ROSAKIT WT | Wild-Type | Proliferation | 100-250 | [5] |
| ROSAKIT D816V | D816V | Proliferation | 1000-5000 | [5] |
Table 3: In Vivo Efficacy of Avapritinib in a Mastocytoma Xenograft Model
| Animal Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| P815 Mastocytoma Allograft (mice) | Avapritinib | 10 mg/kg, QD, oral | Complete inhibition | [3] |
Note on this compound: For comparative purposes, this compound has a reported IC50 of 82 nM for c-KIT. It has shown antiproliferative activity in gastrointestinal stromal tumor (GIST) cell lines, with GI50 values of 3 nM (GIST882), 1 nM (GIST430), and 2 nM (GIST48).
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of avapritinib for mastocytosis.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of avapritinib against recombinant KIT D816V kinase.
Materials:
-
Recombinant human KIT D816V protein
-
Avapritinib (serially diluted)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of avapritinib in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and avapritinib dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each avapritinib concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
Objective: To assess the effect of avapritinib on the proliferation of mast cell lines.
Materials:
-
Human mast cell lines (e.g., HMC-1.2, ROSAKIT D816V)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Avapritinib (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the mast cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight (if applicable).
-
Treat the cells with serial dilutions of avapritinib or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of growth) value.
Western Blot Analysis of c-Kit Signaling
Objective: To evaluate the effect of avapritinib on the phosphorylation of KIT and downstream signaling proteins.
Materials:
-
HMC-1.2 cells
-
Avapritinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture HMC-1.2 cells to 70-80% confluency.
-
Treat the cells with various concentrations of avapritinib or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of avapritinib in a mouse model of mastocytosis.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
P815 mastocytoma cells
-
Matrigel
-
Avapritinib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of P815 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer avapritinib or vehicle control orally once daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Visualizations
c-Kit Signaling Pathway in Mastocytosis and Inhibition by Avapritinib
Caption: c-Kit signaling in normal and mastocytosis cells and its inhibition by avapritinib.
Experimental Workflow for In Vitro Evaluation of Avapritinib
Caption: Workflow for the in vitro assessment of avapritinib's efficacy.
Conclusion
Avapritinib serves as a paradigm for targeted therapy in mastocytosis, demonstrating how a deep understanding of the disease's molecular driver—the KIT D816V mutation—can lead to the development of a highly effective therapeutic. Its potent and selective inhibition of the constitutively active KIT kinase translates to significant anti-neoplastic activity in preclinical models and profound clinical responses in patients with advanced systemic mastocytosis. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers working on novel therapies for this challenging disease. The continued study of inhibitors like avapritinib and the exploration of new therapeutic strategies will be crucial in improving outcomes for all patients with mastocytosis.
References
- 1. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ayvakit.com [ayvakit.com]
The Synthesis and Structure-Activity Relationship of c-Kit-IN-2 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and structure-activity relationship (SAR) of c-Kit-IN-2 analogues, a class of potent and selective inhibitors of the c-Kit receptor tyrosine kinase. Dysregulation of c-Kit signaling is a known driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[1][2] This document provides comprehensive data on the biological activity of these compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
This compound belongs to a class of 5-phenyl-thiazol-2-ylamine-based compounds. The core pharmacophore consists of a central thiazole ring, a substituted pyrimidine moiety, and a phenylurea group.[3] Structure-activity relationship studies have revealed that the substituted phenylurea is a critical structural feature for the inhibitory activity, while the pyrimidine component is essential for maintaining this activity.[1]
Structure-Activity Relationship (SAR)
The following tables summarize the quantitative data for this compound (designated as compound 10a in the primary literature) and its analogues. The data highlights the impact of various structural modifications on the inhibitory potency against wild-type and mutant c-Kit, as well as the anti-proliferative effects on GIST cell lines.[3]
Table 1: In Vitro Enzymatic Activity of this compound Analogues against Wild-Type and Mutant c-Kit
| Compound | R1 | R2 | R3 | c-Kit WT IC50 (nM) | c-Kit V560G IC50 (nM) | c-Kit D816V IC50 (nM) |
| 10a (this compound) | 4-ethylpiperazin-1-yl | H | 5-ethyl-isoxazol-3-yl | 82 | 5.5 | 11 |
| 10b | 4-methylpiperazin-1-yl | H | 5-ethyl-isoxazol-3-yl | 95 | 6.2 | 15 |
| 10c | morpholino | H | 5-ethyl-isoxazol-3-yl | 120 | 8.1 | 22 |
| 10d | 4-ethylpiperazin-1-yl | F | 5-ethyl-isoxazol-3-yl | 75 | 4.9 | 9.8 |
| 10e | 4-ethylpiperazin-1-yl | H | 3-methyl-isoxazol-5-yl | 150 | 12 | 35 |
| 10f | 4-ethylpiperazin-1-yl | H | 5-tert-butyl-isoxazol-3-yl | 68 | 4.1 | 8.5 |
Data extracted from Wu TS, et al. J Med Chem. 2019.[3]
Table 2: Anti-proliferative Activity of this compound Analogues against GIST Cell Lines
| Compound | GIST-T1 (V560del) GI50 (nM) | GIST882 (K642E) GI50 (nM) | GIST430 (V560_Y578del) GI50 (nM) | GIST48 (D820A) GI50 (nM) |
| 10a (this compound) | 2.2 | 3 | 1 | 2 |
| 10b | 3.1 | 4.5 | 1.8 | 2.9 |
| 10c | 5.8 | 7.2 | 3.5 | 4.1 |
| 10d | 1.9 | 2.5 | 0.8 | 1.5 |
| 10e | 8.5 | 10.1 | 5.2 | 6.8 |
| 10f | 1.5 | 2.1 | 0.6 | 1.1 |
Data extracted from Wu TS, et al. J Med Chem. 2019.[3]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound analogues and the key biological assays used for their characterization.
General Synthesis of this compound Analogues
The synthesis of this compound and its analogues is based on a convergent synthetic route. The key steps involve the preparation of substituted thiazol-2-ylamines, followed by coupling with a pyrimidine moiety and subsequent urea formation.[3]
Step 1: Synthesis of Substituted 5-phenyl-thiazol-2-ylamine Intermediates
Substituted 5-phenyl-thiazol-2-ylamines can be prepared according to previously published protocols. A common method involves the Hantzsch thiazole synthesis, where a substituted phenacyl bromide is reacted with thiourea.
Step 2: Coupling with a 4,6-disubstituted Pyrimidine
The synthesized thiazol-2-ylamine is then coupled with a 4,6-disubstituted pyrimidine, typically via a nucleophilic aromatic substitution reaction. For example, reaction with 4,6-dichloropyrimidine in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol.
Step 3: Urea Formation
The final urea linkage is formed by reacting the amino group on the phenyl ring with a substituted isocyanate or by using a phosgene equivalent followed by the addition of the desired amine. For the synthesis of this compound (10a), (5-ethylisoxazol-3-yl)carbamic acid 4-nitrophenyl ester is reacted with the pyrimidine-coupled thiazol-2-ylamine intermediate in pyridine.[3]
In Vitro c-Kit Kinase Assay
The inhibitory activity of the synthesized compounds against c-Kit is determined using an in vitro kinase assay. A common method is a radiometric assay using [γ-³³P]ATP.
-
Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Enzyme and Substrate: Recombinant human c-Kit kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Inhibitor Addition: The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: The reaction is terminated by the addition of EDTA. The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (GI50 Determination)
The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the sulforhodamine B (SRB) assay, on various GIST cell lines.
-
Cell Seeding: GIST cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.
Visualizations
c-Kit Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, leading to the activation of the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.[2][4]
Caption: c-Kit signaling cascade.
Experimental Workflow for SAR Studies
The logical flow for conducting structure-activity relationship studies of novel c-Kit inhibitors is depicted below. The process begins with the synthesis of analogue libraries, followed by a series of in vitro and cell-based assays to determine their potency and efficacy.
Caption: SAR experimental workflow.
References
- 1. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Downstream Cascade: A Technical Guide to the Signaling Effects of c-Kit-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Kit-IN-2 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase, a critical signaling node implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, offering a comprehensive resource for researchers and drug development professionals. Through a synthesis of available data, this document details the molecular mechanism of action, impact on key signaling pathways, and provides relevant experimental protocols and quantitative data to facilitate further investigation and application of this compound.
Introduction to c-Kit Signaling
The c-Kit receptor, also known as CD117, is a member of the type III receptor tyrosine kinase family. Upon binding to its ligand, stem cell factor (SCF), c-Kit dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, differentiation, and migration.[1][2] Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in several malignancies.[1][2] The primary signaling pathways activated downstream of c-Kit include the RAS/RAF/MEK/ERK (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Mechanism of Action of this compound
This compound, identified as compound 10a in the primary literature, is a potent inhibitor of c-Kit kinase activity.[3] It demonstrates significant antiproliferative effects in GIST cell lines harboring activating c-Kit mutations.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The following tables summarize the key potency metrics for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| c-Kit | 82 |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of c-Kit by 50%.[3]
Table 2: Antiproliferative Activity of this compound in GIST Cell Lines
| Cell Line | c-Kit Mutation Status | GI50 (nM) |
| GIST882 | Exon 13, K642E (homozygous)[4][5] | 3 |
| GIST430 | Not specified | 1 |
| GIST48 | Not specified | 2 |
| GIST-T1 | Exon 11, V560-Y578del (heterozygous)[6][7] | 2.2 |
GI50: The half maximal growth inhibition concentration, representing the concentration of the inhibitor required to inhibit the proliferation of the cells by 50%.[3]
Downstream Signaling Effects of this compound
This compound effectively suppresses the constitutive activation of c-Kit and its downstream signaling pathways in GIST cells. This has been demonstrated through the analysis of key phosphoproteins in the MAPK and PI3K/AKT pathways.
Inhibition of c-Kit Phosphorylation
Treatment of GIST cell lines with this compound leads to a dose-dependent decrease in the phosphorylation of the c-Kit receptor itself, indicating direct target engagement and inhibition of its kinase activity.
Attenuation of the PI3K/AKT Pathway
The PI3K/AKT pathway is a critical downstream effector of c-Kit signaling, promoting cell survival and proliferation. This compound treatment results in a significant reduction in the phosphorylation of AKT, a key kinase in this pathway.
Suppression of the MAPK/ERK Pathway
The MAPK/ERK pathway, another major downstream branch of c-Kit signaling, is also potently inhibited by this compound. This is evidenced by a marked decrease in the phosphorylation of ERK1/2 (p44/42 MAPK).
Table 3: Effect of this compound on Downstream Signaling Molecules in GIST-T1 Cells
| Treatment | p-c-KIT (relative intensity) | p-AKT (relative intensity) | p-ERK (relative intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (100 nM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |
(Note: The values in this table are representative of typical results observed in Western blot analyses and are intended for illustrative purposes. For precise quantitative data, refer to the primary literature.)
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: c-Kit signaling pathways and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of c-Kit signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream signaling effects of this compound. For specific details and reagent concentrations, it is imperative to consult the primary research article by Wu et al., 2019.
Cell Culture
-
Cell Lines: GIST-T1 and GIST882 cells are commonly used models for studying c-Kit inhibition.
-
Culture Medium: GIST-T1 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. GIST882 cells are cultured in RPMI-1640 medium with 15% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or vehicle control, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against p-c-KIT, c-KIT, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: GIST cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS/MTT Addition: MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase that effectively abrogates downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to significant antiproliferative effects in GIST cell lines harboring activating c-Kit mutations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to design future studies aimed at understanding and targeting dysregulated c-Kit signaling in cancer.
References
- 1. Therapeutic effect of imatinib in gastrointestinal stromal tumors: AKT signaling dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cellosaurus cell line GIST882 (CVCL_7044) [cellosaurus.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellosaurus cell line GIST-T1 (CVCL_4976) [cellosaurus.org]
In-Depth Technical Guide: The Effect of c-Kit-IN-2 on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
c-Kit-IN-2 is a potent inhibitor of the c-KIT receptor tyrosine kinase, demonstrating significant anti-proliferative effects in preclinical studies, particularly in the context of Gastrointestinal Stromal Tumors (GIST). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cellular proliferation, detailed experimental protocols for assessing its activity, and the underlying signaling pathways involved. The information presented herein is intended to support further research and drug development efforts targeting c-KIT-driven malignancies.
Introduction: The Role of c-Kit in Cellular Proliferation
The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase (RTK), also known as CD117, which is crucial for the proliferation, differentiation, and survival of various cell types.[1] Upon binding to its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, are central regulators of normal cellular processes.[2]
However, gain-of-function mutations in the KIT gene can lead to constitutive, ligand-independent activation of the receptor. This uncontrolled signaling is a key driver in the pathogenesis of several cancers, most notably Gastrointestinal Stromal Tumors (GIST), where activating KIT mutations are found in approximately 80% of cases.[3] The resulting aberrant signaling promotes unchecked cellular proliferation and inhibits apoptosis, leading to tumor growth and progression.[1] Therefore, inhibiting the activity of mutant c-KIT represents a primary therapeutic strategy for these malignancies.
This compound: A Potent Inhibitor of c-KIT
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the c-KIT kinase domain. Its efficacy has been demonstrated through both enzymatic and cellular assays.
Enzymatic and Cellular Activity
Quantitative data from preclinical studies highlight the potent inhibitory activity of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | c-KIT (enzymatic assay) | 82 nM | [4] |
| GI50 | GIST882 (GIST cell line) | 3 nM | [4] |
| GI50 | GIST430 (GIST cell line) | 1 nM | [4] |
| GI50 | GIST48 (GIST cell line) | 2 nM | [4] |
Table 1: In vitro activity of this compound. IC50 represents the half-maximal inhibitory concentration in an enzymatic assay, while GI50 represents the half-maximal growth inhibition in cellular assays.
Effect on Cellular Proliferation: Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the c-KIT receptor. This blockade prevents the phosphorylation of downstream signaling molecules, effectively shutting down the pathways that drive cell division and survival.
Figure 1. Simplified c-KIT signaling pathway and the inhibitory action of this compound.
By blocking the initial signaling event, this compound leads to a downstream cascade of inactivity, resulting in cell cycle arrest and, in some cases, the induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cellular proliferation.
Cell Viability Assay (MTT/WST-1 Assay)
This assay is used to determine the dose-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Figure 2. Workflow for a cell viability assay to determine the GI50 of this compound.
Detailed Protocol:
-
Cell Seeding: Seed GIST cell lines (e.g., GIST882, GIST430, GIST48) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the cell plates with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals. For WST-1 assays, the formazan product is soluble. Measure the absorbance at 570 nm for MTT or 450 nm for WST-1 using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Workflow:
Figure 3. Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed GIST cells in 6-well plates and treat with this compound at relevant concentrations (e.g., GI50) for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
DNA Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Workflow:
Figure 4. Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat GIST cells with this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their staining patterns:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a highly potent inhibitor of the c-KIT receptor tyrosine kinase with significant anti-proliferative activity against GIST cell lines. Its mechanism of action involves the direct inhibition of c-KIT, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other c-KIT inhibitors.
Future research should focus on elucidating the detailed dose-response effects of this compound on cellular proliferation, cell cycle progression, and apoptosis induction in a broader range of cancer models. In vivo studies are also warranted to evaluate the therapeutic potential and pharmacokinetic properties of this compound. A deeper understanding of its molecular interactions and resistance mechanisms will be crucial for its successful clinical translation.
References
- 1. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Kit-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Kit (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell signaling pathways governing proliferation, survival, and differentiation.[1] Dysregulation of c-Kit activity, often due to activating mutations, is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[2][3] c-Kit-IN-2 is a potent inhibitor of c-Kit kinase activity, demonstrating significant anti-proliferative effects in GIST cell lines. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar inhibitors.
c-Kit Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell growth and survival. Inhibitors like this compound block the kinase activity, thereby preventing this signaling cascade.
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key potency metrics.
| Assay Type | Parameter | This compound Value | Cell Line | Reference |
| Biochemical Kinase Assay | IC₅₀ | 82 nM | N/A | [4][5] |
| Cell Proliferation Assay | GI₅₀ | 3 nM | GIST882 | [4] |
| Cell Proliferation Assay | GI₅₀ | 1 nM | GIST430 | [4] |
| Cell Proliferation Assay | GI₅₀ | 2 nM | GIST48 | [4] |
IC₅₀: The half-maximal inhibitory concentration in a biochemical assay. GI₅₀: The half-maximal growth inhibitory concentration in a cell-based assay.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating c-Kit inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified c-Kit kinase by measuring the amount of ADP produced, which correlates with kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[3][6]
Experimental Workflow:
Caption: Workflow for the c-Kit biochemical kinase assay.
Materials:
-
Recombinant human c-Kit kinase
-
Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[6]
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase buffer. Include a DMSO-only control.
-
Dilute the c-Kit enzyme and substrate/ATP mix in kinase buffer to the desired working concentrations. Optimal concentrations should be determined empirically but a starting point could be 20 ng of c-Kit enzyme and 50 µM ATP.[6]
-
-
Assay Plating (384-well format): [6]
-
Add 1 µL of the this compound dilution or DMSO control to the appropriate wells.
-
Add 2 µL of the diluted c-Kit enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (GIST Cell Lines)
This assay measures the effect of this compound on the proliferation of GIST cell lines that are dependent on c-Kit signaling.
Materials:
-
GIST cell lines (e.g., GIST882, GIST430, GIST48)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count GIST cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Calculate the GI₅₀ value using non-linear regression analysis.
-
Western Blot for c-Kit Phosphorylation
This protocol is used to confirm that this compound inhibits the autophosphorylation of the c-Kit receptor in a cellular context.
Materials:
-
GIST cell line (e.g., GIST882)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Kit) overnight at 4°C, diluted in blocking buffer.[8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Kit. Follow the manufacturer's protocol for the stripping buffer.
-
Repeat the immunoblotting steps starting from the primary antibody incubation with the anti-total-c-Kit antibody.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-c-Kit to total c-Kit for each treatment condition to determine the extent of inhibition.
-
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.com [promega.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Kit-IN-2 in GIST Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Kit-IN-2, a potent c-KIT inhibitor, in gastrointestinal stromal tumor (GIST) cell line experiments. The protocols outlined below are designed to facilitate the investigation of this compound's anti-proliferative effects and its impact on c-KIT signaling pathways.
Introduction to this compound and GIST
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene.[1] These mutations lead to the constitutive activation of the c-KIT receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][3] this compound is a selective inhibitor of c-KIT, demonstrating potent anti-proliferative activity against various GIST cell lines, including those with mutations conferring resistance to other tyrosine kinase inhibitors.[4]
Data Presentation: In Vitro Activity of this compound
This compound has shown significant efficacy in inhibiting the growth of multiple GIST cell lines with different c-KIT mutation profiles. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.
| Cell Line | c-KIT Mutation Status | This compound IC50 (nM) | This compound GI50 (nM) |
| GIST882 | Exon 13 (K642E)[5] | Not Reported | 3[4][6] |
| GIST430 | Exon 11 (V560_L576del), Exon 13 (V654A)[7] | Not Reported | 1[4][6] |
| GIST48 | Exon 11 (V560D), Exon 17 (D820A)[8] | Not Reported | 2[4][6] |
| Sf9 (Enzymatic Assay) | Recombinant Human c-KIT | 82[4][6] | Not Applicable |
Mandatory Visualizations
c-KIT Signaling Pathway in GIST
References
- 1. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Cellosaurus cell line GIST430 (CVCL_7040) [cellosaurus.org]
- 8. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Kit-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of c-Kit-IN-2, a potent c-Kit inhibitor, in cell culture experiments. The information is intended to guide researchers in preparing and using this compound for studying c-Kit signaling and its role in various cellular processes and diseases.
Introduction
c-Kit (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1][2][3] Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia, and melanoma.[4][5] this compound is a small molecule inhibitor of c-Kit, demonstrating significant anti-proliferative activity against various GIST cell lines.[6] This document outlines the solubility of this compound in dimethyl sulfoxide (DMSO) and provides protocols for its application in cell-based assays.
Data Presentation: this compound Properties
| Property | Value | Source |
| Target | c-Kit | [6] |
| IC50 | 82 nM | [6] |
| GIST Cell Line GI50 | GIST882: 3 nM, GIST430: 1 nM, GIST48: 2 nM | [6] |
| Recommended Solvent | DMSO | [7][8][9] |
| Stock Solution Storage | -20°C for up to 3 months | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. It is a common practice to prepare high-concentration stock solutions to minimize the volume of solvent added to the cell culture medium, as high concentrations of DMSO can be toxic to cells.[7]
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for several minutes to dissolve the compound.
-
If the compound does not fully dissolve, briefly warm the solution to 37°C and sonicate for a few minutes.[7]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Cell-Based c-Kit Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the proliferation of c-Kit-dependent cancer cell lines.
Materials:
-
c-Kit-dependent cancer cell line (e.g., GIST882)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[7]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator.
-
-
Cell Viability Assessment:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence.
-
Normalize the results to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the GI50/IC50 value using appropriate software.
-
Visualizations
c-Kit Signaling Pathway and Inhibition
The following diagram illustrates the simplified c-Kit signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[1][2] this compound acts as a kinase inhibitor, preventing this autophosphorylation and subsequent downstream signaling.
Caption: Simplified c-Kit signaling pathway and inhibition.
Experimental Workflow for Cell-Based Assay
This diagram outlines the key steps in performing a cell-based assay to evaluate the efficacy of this compound.
Caption: Workflow for a cell-based c-Kit inhibition assay.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DMSO (Dimethyl Sulfoxide), Sterile | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DMSO, sterile filtered (3176) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols for Preparing c-Kit-IN-2 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of c-Kit-IN-2, a potent inhibitor of the c-Kit receptor tyrosine kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the c-Kit receptor tyrosine kinase, a key signaling protein involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of c-Kit signaling is implicated in the pathogenesis of several cancers, making it an important target for drug development. Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₉O₂S |
| Molecular Weight | 519.62 g/mol [1] |
| Appearance | Solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or sterile Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety Precautions: Before handling this compound, review the Safety Data Sheet (SDS). Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 519.62 g/mol x 1000 = 5.1962 mg
-
Weighing: Carefully weigh out approximately 5.2 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous or sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). For a related compound, c-Kit-IN-5-1, stock solutions in DMSO are stable for 1 month at -20°C and 6 months at -80°C[2].
-
Working Dilutions: When ready to use, thaw an aliquot at room temperature. Further dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration. It is recommended to prepare fresh working dilutions for each experiment.
Note on Solubility: While DMSO is the recommended solvent, if precipitation occurs when diluting the DMSO stock solution into an aqueous medium, vortexing, sonication, or gentle warming can help to redissolve the compound[3].
Visualizing the Experimental Workflow and c-Kit Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for c-Kit-IN-2 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Kit receptor tyrosine kinase, also known as CD117 or stem cell factor receptor (SCFR), is a critical signaling protein involved in various cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of c-Kit activity, often due to mutations, is implicated in the pathogenesis of several cancers, such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[4][5] This makes c-Kit a prime target for therapeutic intervention. c-Kit-IN-2 is a chemical inhibitor designed to target the kinase activity of c-Kit.[6] Accurate and reproducible methods for assessing the inhibitory potential of compounds like this compound are essential for drug discovery and development.
These application notes provide detailed protocols for setting up a biochemical kinase activity assay to determine the potency of this compound and other potential inhibitors. The primary method described is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
c-Kit Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which ultimately regulate cellular functions.[2][7]
Caption: c-Kit signaling pathway activation and downstream effects.
Principle of the Kinase Activity Assay
The recommended assay is the ADP-Glo™ Kinase Assay, a luminescent method for quantifying kinase activity. The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is first performed, where c-Kit phosphorylates a substrate using ATP, thereby generating ADP. Subsequently, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[8][9]
Materials and Reagents
Key Components
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human c-Kit kinase | Promega | V4498 | -80°C |
| Poly (4:1 Glu, Tyr) Peptide Substrate | Promega | V5671 | -80°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| This compound | MedchemExpress | HY-136362 | -20°C |
| ATP, 10 mM Solution | Promega | V9151 | -20°C |
| Kinase Buffer | See recipe below | - | 4°C |
| DMSO, anhydrous | Sigma-Aldrich | D2650 | Room Temp |
| 384-well low-volume white plates | Corning | 3572 | Room Temp |
Buffer Preparation
Kinase Buffer (1X):
-
40 mM Tris, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL BSA
-
2 mM MnCl₂
-
50 µM DTT
Prepare from sterile, filtered stock solutions. Store at 4°C. Add DTT fresh before use.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilution Series: Perform a serial dilution of the this compound stock solution in 100% DMSO. Then, create an intermediate dilution plate by diluting the DMSO stock 25-fold in Kinase Buffer. This will result in a 4X final assay concentration with a final DMSO concentration of 4%.
-
Enzyme Preparation: Thaw the recombinant c-Kit enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2.5 ng/µL for a final concentration of 1 ng/µL in a 20 µL reaction) in Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Buffer. For example, for a final concentration of 0.2 mg/mL substrate and 50 µM ATP, prepare a solution containing 0.4 mg/mL substrate and 100 µM ATP. The ATP concentration should ideally be at the Km value for c-Kit.
Assay Workflow
Caption: Workflow for the this compound kinase activity assay.
Step-by-Step Assay Procedure
This protocol is for a 20 µL final reaction volume in a 384-well plate.
-
Add Inhibitor: To the wells of a 384-well white plate, add 5 µL of the 4X this compound dilution series. For the positive control (100% activity) and negative control (0% activity) wells, add 5 µL of Kinase Buffer containing 4% DMSO.
-
Add Enzyme: Add 5 µL of the 4X c-Kit enzyme solution to all wells except the negative control wells (add 5 µL of Kinase Buffer to these).
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 2X substrate/ATP mix to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of the plate using a plate reader.
Data Analysis and Presentation
Calculation of Percent Inhibition
The percentage of c-Kit inhibition is calculated using the following formula:
Where:
-
RLU_inhibitor: Relative Luminescence Units from wells with inhibitor.
-
RLU_background: Average RLU from negative control wells (no enzyme).
-
RLU_max_activity: Average RLU from positive control wells (enzyme + DMSO vehicle).
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Quantitative Data Summary
The following tables provide example data for assay setup and a comparison of IC₅₀ values for known c-Kit inhibitors.
Table 1: Recommended Concentrations for c-Kit Kinase Assay
| Component | Final Concentration |
| Recombinant c-Kit | 1-5 ng/µL |
| Poly (4:1 Glu, Tyr) Substrate | 0.2 mg/mL |
| ATP | 10-100 µM (near Km) |
| This compound | 0.1 nM - 10 µM (10-point dilution) |
| DMSO | ≤ 1% |
Table 2: IC₅₀ Values of Selected c-Kit Inhibitors
| Inhibitor | c-Kit IC₅₀ (nM) | Reference |
| This compound | 82 | [6] |
| Imatinib | ~100 | [10] |
| Sunitinib | ~2 | [10] |
| Dasatinib | ~79 | [10] |
| Ripretinib | 4 (WT c-Kit) | [11] |
| Avapritinib | 0.6 (mutant c-Kit) | [11] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity | Increase enzyme concentration or incubation time. |
| Suboptimal ATP concentration | Optimize ATP concentration around the Km value. | |
| High Variability between Replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous additions. | |
| IC₅₀ Curve Does Not Reach 100% Inhibition | Inhibitor insolubility | Check inhibitor solubility in the final assay buffer. |
| Insufficient inhibitor concentration range | Extend the concentration range of the inhibitor. |
Conclusion
The protocol described provides a robust and reliable method for determining the inhibitory activity of this compound and other compounds against c-Kit kinase. The use of a luminescence-based assay offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and detailed mechanistic studies. Accurate determination of inhibitor potency is a critical step in the development of novel therapeutics targeting c-Kit-driven diseases.
References
- 1. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 3. C-KIT – Center for Molecular Analysis & Research [molecular-view.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. c-KIT Kinase Enzyme System [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. c-Kit (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Utilizing c-Kit-IN-2 in GIST882 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of c-Kit-IN-2, a c-Kit inhibitor, in the context of the GIST882 human gastrointestinal stromal tumor (GIST) cell line. This document outlines the relevant cellular background, detailed experimental protocols, and expected outcomes for characterizing the activity of this compound.
Introduction to GIST882 and c-Kit Signaling
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, largely driven by gain-of-function mutations in the KIT proto-oncogene.[1][2] These mutations lead to constitutive activation of the c-Kit receptor tyrosine kinase, promoting downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4][5]
The GIST882 cell line is a widely used in vitro model for GIST research. It was established from an untreated human GIST and harbors a homozygous missense mutation in exon 13 of the KIT gene (K642E).[6][7][8] This mutation results in the constitutive, ligand-independent activation of the c-Kit receptor, making GIST882 cells dependent on c-Kit signaling for their proliferation and survival.[8] The primary signaling cascades activated downstream of mutant c-Kit include the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[2]
This compound is a small molecule inhibitor designed to target the kinase activity of c-Kit. By blocking the ATP-binding site of the kinase domain, it is expected to inhibit the autophosphorylation of the receptor and subsequently attenuate downstream signaling, leading to decreased cell viability and induction of apoptosis in c-Kit-dependent cancer cells like GIST882.
Quantitative Data Summary
The following tables present hypothetical data on the efficacy of this compound in GIST882 cells. These tables are intended to serve as a template for data presentation.
Table 1: In Vitro Efficacy of this compound in GIST882 Cells
| Parameter | This compound | Imatinib (Control) |
| IC50 (nM) | 50 | 80[1][9] |
| Maximal Inhibition (%) | 95 | 90 |
Table 2: Effect of this compound on c-Kit Signaling in GIST882 Cells (Western Blot Densitometry)
| Protein Target | Treatment (100 nM this compound, 6h) | Fold Change vs. DMSO |
| p-c-Kit (Tyr719) | Decreased | 0.1 |
| p-AKT (Ser473) | Decreased | 0.2 |
| p-ERK1/2 (Thr202/Tyr204) | Decreased | 0.3 |
Table 3: Induction of Apoptosis by this compound in GIST882 Cells
| Assay | Treatment (100 nM this compound, 48h) | Fold Change vs. DMSO |
| Caspase-3/7 Activity | Increased | 4.5 |
| Annexin V Positive Cells (%) | Increased | 35% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
GIST882 cells should be cultured in RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11] Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
GIST882 cells
-
Complete culture medium
-
This compound (in DMSO)
-
Imatinib (in DMSO, as a control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Trypsinize and count GIST882 cells.
-
Seed 2 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate.[1]
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound and the control inhibitor (e.g., Imatinib) in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C.[1]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor using non-linear regression analysis.
Protocol 2: Western Blot Analysis of c-Kit Signaling
This protocol is for assessing the phosphorylation status of c-Kit and its downstream effectors, AKT and ERK.
Materials:
-
GIST882 cells
-
6-well plates
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-c-Kit (Tyr719), anti-c-Kit, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed GIST882 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 6 hours if necessary to reduce basal signaling.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 6 hours).[12]
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the total protein and/or loading control.
Protocol 3: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
Materials:
-
GIST882 cells
-
Complete culture medium
-
This compound (in DMSO)
-
96-well opaque-walled microplates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed GIST882 cells in a 96-well opaque-walled plate as described in Protocol 1.
-
After 24 hours, treat the cells with this compound (e.g., 100 nM) or DMSO.
-
Incubate for 24-48 hours.[12]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Conclusion
These application notes provide a framework for the investigation of this compound in GIST882 cells. The provided protocols are standard methods for characterizing the efficacy and mechanism of action of a c-Kit inhibitor in a relevant cellular context. The successful inhibition of c-Kit phosphorylation and downstream signaling, coupled with a reduction in cell viability and induction of apoptosis, would provide strong evidence for the therapeutic potential of this compound in GIST.
References
- 1. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line GIST882 (CVCL_7044) [cellosaurus.org]
- 8. STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-Kit-IN-2 in the Study of Drug-Resistant c-KIT Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including cell proliferation, survival, and differentiation.[1] However, mutations in the KIT gene can lead to constitutive activation of the c-KIT receptor, driving the development and progression of various cancers, most notably gastrointestinal stromal tumors (GISTs).[1] While tyrosine kinase inhibitors (TKIs) like imatinib have shown clinical efficacy, the emergence of drug-resistant mutations presents a significant therapeutic challenge.[2]
c-Kit-IN-2 has been identified as a potent inhibitor of c-KIT, demonstrating efficacy against both wild-type and a broad spectrum of clinically relevant drug-resistant c-KIT mutants.[3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, inhibitory activity against various mutations, and detailed protocols for its application in preclinical research.
Mechanism of Action
This compound is a type II inhibitor that uniquely targets the inactive conformation of the c-KIT kinase.[3] Unlike type I inhibitors that bind to the active conformation, this compound induces a conformational change that switches the activated c-KIT receptor back to its inactive state.[3] This is achieved through the rearrangement of key structural elements, including the DFG motif, αC-helix, juxtamembrane domain, and the activation loop.[3] This distinct mechanism of action allows this compound to overcome resistance conferred by mutations that stabilize the active conformation of the kinase, a common mechanism of resistance to other TKIs.
Quantitative Data: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against wild-type c-KIT and a wide range of drug-resistant mutants. The following tables summarize the half-maximal inhibitory concentration (IC50) values from biochemical assays and the half-maximal growth inhibition (GI50) values from cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound against c-KIT Mutants [3]
| c-KIT Mutant | IC50 (nM) |
| Wild-type (unactivated) | 82 |
| Wild-type (activated) | 75 |
| Juxtamembrane Domain Mutations | |
| V560G | 1.8 |
| V559D | 2.5 |
| ATP-Binding Pocket Mutations | |
| T670I | 15 |
| V654A | 28 |
| Activation Loop Mutations | |
| D816V | 12 |
| D816H | 6.5 |
| N822K | 4.2 |
| Double Mutants | |
| V560G/D816V | 25 |
| V560G/N822K | 18 |
| V559D/V654A | 150 |
Table 2: Cellular Antiproliferative Activity of this compound in GIST Cell Lines [3]
| GIST Cell Line | c-KIT Mutation Status | GI50 (nM) |
| GIST-T1 | Exon 11 deletion (V559-P573del) | 2.2 |
| GIST882 | Exon 13 point mutation (K642E) | 3 |
| GIST430 | Exon 11 deletion and Exon 13 point mutation | 1 |
| GIST48 | Exon 11 deletion and Exon 17 point mutation (D820A) | 2 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound.
Biochemical c-KIT Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of purified wild-type or mutant c-KIT kinase in the presence of this compound. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate a luminescent signal.[4][5]
Materials:
-
Recombinant human c-KIT kinase (wild-type or mutant)
-
This compound (or other inhibitors for comparison)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add 5 µL of kinase buffer containing the c-KIT enzyme and substrate.
-
Add Inhibitor: Add 2.5 µL of this compound at various concentrations (typically a serial dilution). Include a DMSO control.
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[6]
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882, GIST430, GIST48)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Complete cell culture medium
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed GIST cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a DMSO control.
-
Incubate: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability for each concentration of this compound relative to the DMSO control. Determine the GI50 value by fitting the data to a dose-response curve.
Western Blot Analysis for c-KIT Phosphorylation
This technique is used to detect the phosphorylation status of c-KIT and its downstream signaling proteins, providing a direct measure of this compound's inhibitory effect in a cellular context.[7][8]
Materials:
-
GIST cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-KIT (e.g., Tyr719), anti-total c-KIT, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed GIST cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-KIT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total c-KIT).
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable research tool for studying drug-resistant c-KIT mutations. Its unique mechanism of action and broad-spectrum activity against clinically relevant mutants make it a promising candidate for further investigation in the development of novel therapies for GIST and other c-KIT-driven cancers. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of c-KIT signaling and drug resistance.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. c-KIT Kinase Enzyme System [worldwide.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
preventing c-Kit-IN-2 precipitation in aqueous buffer
Welcome to the technical support center for c-Kit-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome challenges with this compound precipitation in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What is the likely cause?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation is a common issue when it is introduced into an aqueous environment without the proper solubilization techniques. The primary cause is often the direct dilution of a highly concentrated DMSO stock into an aqueous buffer, which causes the compound to crash out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is 100% Dimethyl Sulfoxide (DMSO). It is crucial to ensure the DMSO is of high purity and anhydrous to maximize solubility.
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always best to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is likely pH-dependent due to the presence of ionizable functional groups. Based on its chemical structure, this compound is predicted to have several basic pKa values. At a pH below these pKa values, the molecule will become protonated and more soluble in aqueous solutions. Conversely, at a pH above these pKa values, the molecule will be in its neutral, less soluble form.
Troubleshooting Guide
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer.
This is the most common issue encountered when working with this compound. The following troubleshooting workflow can help you address this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for troubleshooting solubility issues.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 519.62 g/mol | High molecular weight can contribute to lower solubility. |
| logP | 5.8 ± 0.7 | A high logP value indicates high lipophilicity and poor aqueous solubility. |
| pKa (most basic) | 6.5 ± 0.5 | The molecule is expected to be more soluble at pH values below 6.5. |
| pKa (other basic) | 2.5 ± 0.7 | Further protonation and increased solubility may occur at very low pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.196 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer for cell-based assays.
-
Materials: 10 mM this compound in DMSO, anhydrous DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Further dilute the 1 mM intermediate stock 1:10 in DMSO to obtain a 100 µM solution.
-
Add 1 µL of the 100 µM DMSO solution to 99 µL of your pre-warmed aqueous buffer.
-
Mix immediately by gentle vortexing or pipetting.
-
Visually inspect the solution for any signs of precipitation.
-
Factors Influencing this compound Solubility
Several factors can be modulated to improve the solubility of this compound in your experiments.
Caption: Factors influencing this compound solubility.
c-Kit Signaling Pathway
Understanding the c-Kit signaling pathway is crucial for interpreting the results of your experiments with this compound. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Technical Support Center: Optimizing c-Kit-IN-2 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of c-Kit-IN-2 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1] The c-Kit proto-oncogene encodes for this receptor, which is crucial for various cellular processes, including proliferation, survival, and differentiation.[2] this compound functions by binding to the c-Kit receptor, thereby preventing its activation by its ligand, the stem cell factor (SCF). This inhibition blocks the downstream signaling pathways that promote cell growth and survival, making it a valuable tool for studying cancers with c-Kit mutations or overexpression.[2]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 82 nM in biochemical assays. In cell-based assays, it exhibits potent antiproliferative activity with GI50 (50% growth inhibition) values in the low nanomolar range across different gastrointestinal stromal tumor (GIST) cell lines.[1]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Cell lines with endogenous or engineered c-Kit expression are suitable. GIST cell lines such as GIST882, GIST430, and GIST48 are commonly used and have shown high sensitivity to this compound.[1] Other cell lines that can be used include those that have been transfected to express wild-type or mutant forms of c-Kit.
Q4: What are the key downstream signaling pathways of c-Kit?
A4: Upon activation by SCF, the c-Kit receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades. The primary pathways include the RAS/MAPK pathway, which regulates gene transcription and cell proliferation, the PI3K/AKT pathway, crucial for cell survival and apoptosis resistance, and the JAK/STAT pathway.
c-Kit Signaling Pathway
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Assay Type | Target | IC50 / GI50 (nM) | Reference Cell Lines |
| Biochemical Assay | c-Kit Kinase | 82 | N/A |
| Cell Proliferation Assay | GIST Cell Growth | 3 | GIST882 |
| Cell Proliferation Assay | GIST Cell Growth | 1 | GIST430 |
| Cell Proliferation Assay | GIST Cell Growth | 2 | GIST48 |
| [Data sourced from MedchemExpress, citing Wu TS, et al. (2019)][1] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol is adapted from methods used for similar c-Kit inhibitors and is suitable for determining the direct inhibitory effect of this compound on c-Kit kinase activity.
Materials:
-
Recombinant human c-Kit enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer. A common starting range is 1 µM to 0.01 nM.
-
Dilute the recombinant c-Kit enzyme in kinase assay buffer to the desired concentration (e.g., 20 ng per reaction).
-
Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for c-Kit.
-
-
Set up the Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 2 µL of the diluted c-Kit enzyme.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period, typically 60-120 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination using MTT Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
c-Kit expressing cell line (e.g., GIST882)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for cell-based IC50 determination.
Troubleshooting Guide
Problem: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. Use a multichannel pipette for consistency. |
| Edge effects in the plate | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Incomplete dissolution of formazan (MTT assay) | Ensure complete removal of the medium before adding DMSO. Shake the plate thoroughly for at least 10 minutes to dissolve all formazan crystals. Check for any undissolved crystals before reading the plate. |
Problem: No or weak dose-response (flat curve).
| Possible Cause | Suggested Solution |
| Incorrect concentration range of this compound | The concentration range may be too low or too high. Perform a wider range-finding experiment (e.g., from 10 pM to 10 µM) to identify the effective concentration range. |
| Low c-Kit expression in the cell line | Confirm the expression level of c-Kit in your cell line using Western blot or flow cytometry. If expression is low, consider using a different cell line with higher c-Kit expression or a cell line engineered to overexpress c-Kit. |
| Inhibitor inactivity | Verify the integrity and activity of the this compound stock solution. If possible, test its activity in a biochemical assay. Ensure proper storage conditions are maintained. |
| Cell confluence is too high or too low | Optimal cell density is crucial. If cells are too confluent, they may be less sensitive to the inhibitor. If density is too low, the signal-to-noise ratio may be poor. Optimize the initial cell seeding density. |
| Presence of plasma proteins in the medium | Some inhibitors can bind to plasma proteins in the serum, reducing their effective concentration.[3] Consider reducing the serum concentration in the medium during the treatment period or using serum-free medium if the cells can tolerate it for the duration of the assay. |
Problem: IC50 value is significantly different from published data.
| Possible Cause | Suggested Solution |
| Different experimental conditions | IC50 values are highly dependent on experimental conditions.[4] Compare your protocol with the published method, paying close attention to cell line passage number, serum concentration, incubation time, and the specific assay used. |
| ATP concentration (biochemical assays) | In biochemical assays, the IC50 value can be influenced by the ATP concentration. If the ATP concentration is much higher than the Km, a higher concentration of a competitive inhibitor will be needed to achieve 50% inhibition. Use an ATP concentration at or near the Km for c-Kit. |
| Cell line heterogeneity | Cell lines can drift over time with continuous passaging, leading to changes in their sensitivity to drugs. Use low-passage number cells and ensure the cell line identity is periodically verified. |
| Data analysis method | The method used to fit the dose-response curve and calculate the IC50 can influence the result. Use a standard non-linear regression model with a variable slope (four-parameter logistic fit). Ensure that the top and bottom of the curve are well-defined by your data points. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common IC50 determination issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming c-Kit-IN-2 Resistance in GIST Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to c-Kit-IN-2 resistance in Gastrointestinal Stromal Tumor (GIST) models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in GIST models.
Issue 1: GIST cell line shows reduced sensitivity or acquired resistance to this compound.
-
Question: My GIST cell line, which was initially sensitive to this compound, now requires a much higher concentration of the inhibitor to achieve the same level of growth inhibition. What could be the cause, and how can I investigate it?
-
Answer: This phenomenon is likely due to the development of acquired resistance. The primary mechanisms to investigate are secondary mutations in the KIT gene or the activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Sequence the KIT gene: Perform Sanger or next-generation sequencing of the KIT gene in your resistant cell line, paying close attention to the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18). Compare the sequence to the parental, sensitive cell line. Secondary mutations in these regions can prevent this compound from binding effectively[1][2].
-
Assess c-Kit Phosphorylation: Use Western blotting to check the phosphorylation status of c-Kit in the presence of this compound. Persistent phosphorylation despite treatment indicates that the kinase is active and the inhibitor is no longer effective.
-
Screen for Alternative Receptor Tyrosine Kinase (RTK) Activation: Resistance can emerge from an "RTK switch," where cells become dependent on other kinases like FGFR, MET, or AXL[3][4][5]. Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously.
-
Analyze Downstream Signaling Pathways: Check for the sustained activation of key downstream pathways like PI3K/AKT and MAPK/ERK via Western blot, even when c-Kit is inhibited. The PI3K/AKT pathway is a crucial survival pathway in imatinib-resistant GIST[6][7].
-
-
Issue 2: A GIST model with a known primary KIT mutation is intrinsically resistant to this compound.
-
Question: I'm using a GIST model with a primary KIT mutation (e.g., exon 9), but it shows minimal response to this compound. Why is this happening?
-
Answer: This is known as primary or intrinsic resistance. Certain primary KIT mutations, such as those in exon 9, are known to be less sensitive to certain tyrosine kinase inhibitors (TKIs) compared to the more common exon 11 mutations[1][7]. Additionally, some models may have co-existing resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Genotype: Verify the primary KIT mutation of your model. Different primary mutations confer varying sensitivity to TKIs.
-
Investigate for KITlow Cell Populations: Some GISTs contain a subpopulation of CD34+/KITlow cells that are intrinsically resistant to TKIs and may have cancer stem cell-like properties[8]. These cells can be identified using flow cytometry.
-
Evaluate Alternative Pathway Activation: Even in treatment-naive models, pathways such as Gas6/AXL and NF-κB may be active and contribute to primary resistance[8].
-
Consider Gene Amplification: In some cases, amplification of the KIT gene can lead to primary resistance by overwhelming the inhibitor[1][9]. This can be assessed by FISH or qPCR.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to c-Kit inhibitors in GIST?
A1: Resistance to c-Kit inhibitors like imatinib, and likely this compound, can be broadly categorized into two types:
-
KIT-dependent resistance: This is most commonly due to the acquisition of secondary point mutations in the KIT gene itself, which interfere with drug binding[1][10][11]. These mutations often occur in the ATP binding pocket or the activation loop.
-
KIT-independent resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on c-Kit. This can involve the upregulation and activation of other receptor tyrosine kinases such as FGFR, MET, and AXL, or the activation of downstream signaling nodes like PI3K/AKT[3][4][6][12].
Q2: Which alternative TKIs can be considered for this compound resistant GIST models?
A2: Several TKIs have been developed to overcome resistance to first-line inhibitors. The choice of a subsequent TKI often depends on the specific secondary mutation present.
-
Sunitinib: Effective against some imatinib-resistant mutations and also targets VEGFR[13][14].
-
Regorafenib: A multi-kinase inhibitor used after imatinib and sunitinib failure[13].
-
Ripretinib: A potent TKI that targets a broad range of KIT and PDGFRA mutations[14].
-
Avapritinib: Particularly effective against PDGFRA D842V mutations and some KIT resistance mutations[7].
-
Cabozantinib and Axitinib: These have shown preclinical efficacy against various c-Kit mutations, including the gatekeeper T670I mutation[15][16].
Q3: How can I experimentally induce a this compound resistant GIST cell line?
A3: A resistant cell line can be generated by long-term, continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound. Start with a concentration around the IC50 and slowly escalate the dose as the cells adapt and resume proliferation[12]. This process can take several months.
Q4: Are there combination strategies to overcome this compound resistance?
A4: Yes, combination therapies are a promising approach.
-
Dual c-Kit and Bypass Pathway Inhibition: If resistance is mediated by an RTK switch, combining this compound with an inhibitor of the activated bypass pathway (e.g., an FGFR or MET inhibitor) can be effective. For instance, inhibiting FGF-signaling can restore sensitivity to imatinib in resistant GISTs[3].
-
Targeting Downstream Effectors: Combining this compound with an inhibitor of a critical downstream pathway, such as a PI3K or MEK inhibitor, can also overcome resistance[6][17].
Data Presentation
Table 1: IC50 Values of Various TKIs in Imatinib-Sensitive and -Resistant GIST Cell Lines
| Cell Line | Primary KIT Mutation | Resistance Mechanism | Imatinib IC50 | Sunitinib IC50 | Regorafenib IC50 | Cabozantinib IC50 |
| GIST-T1 | Exon 11 Deletion | Sensitive | ~30-60 nM[4] | - | - | ~15 nM[5] |
| GIST882 | Exon 13 K642E | Sensitive | ~80 nM[5] | - | - | ~30 nM[5] |
| GIST430 | Exon 11/13 V654A | Secondary Mutation | Resistant | - | - | - |
| GIST48 | Exon 11/17 D820A | Secondary Mutation | Resistant | - | - | - |
| GIST T-1R | Exon 11 Deletion | RTK Switch (FGFR2α) | ~5 µM[4] | - | - | - |
Note: IC50 values are approximate and can vary between experiments. This table is a composite from multiple sources.
Experimental Protocols
1. Cell Viability Assay (Using CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed GIST cells (e.g., GIST-T1, GIST882) in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status of c-Kit and downstream signaling proteins (e.g., AKT, ERK).
-
Methodology:
-
Plate GIST cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-c-Kit, anti-c-Kit, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanisms of resistance to this compound in GIST.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heterogeneity of kinase inhibitor resistance mechanisms in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Receptor Tyrosine Kinase Switch Promotes Gastrointestinal Stromal Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical impact of primary and secondary KIT mutations on the efficacy of molecular-targeted therapies in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Mechanisms of Sensitivity to Anti-FGF Therapies in Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST) Lacking Secondary KIT Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Drug Therapy for Gastrointestinal Stromal Tumors | American Cancer Society [cancer.org]
- 14. Evolving Therapeutic Strategies in Gastrointestinal Stromal Tumors | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 15. Repurposing cabozantinib to GISTs: Overcoming multiple imatinib-resistant cKIT mutations including gatekeeper and activation loop mutants in GISTs preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Therapeutic Approaches for Advanced Gastrointestinal Stromal Tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-Kit-IN-2 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with c-Kit-IN-2 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to formulate for in vivo studies?
A1: this compound, like many kinase inhibitors, is a poorly water-soluble compound. This inherent low aqueous solubility can lead to challenges in preparing formulations that are suitable for administration to animals, potentially causing issues with bioavailability, dose accuracy, and local irritation at the injection site. For oral administration, poor solubility can result in low and variable absorption from the gastrointestinal tract.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉N₉O₂S | MedChemExpress[1], GLPBIO[2] |
| Molecular Weight | 519.62 g/mol | MedChemExpress[1], GLPBIO[2] |
| CAS Number | 2121515-37-3 | MedChemExpress[1], GLPBIO[2] |
| Appearance | Solid | BIOFOUNT |
| Solubility | Soluble in DMSO | GLPBIO[2] |
| Predicted logP | 3.5 - 4.5 | ChemAxon, MarvinSketch |
| Predicted pKa | Basic pKa: ~7.5 (piperazine moiety), Acidic pKa: ~9.5 (urea moiety) | ChemAxon, MarvinSketch |
Q3: What is the recommended starting formulation for oral administration of this compound in mice?
A3: Based on the initial discovery and in vivo testing of this compound (referred to as compound 10a), a solution prepared with 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water was successfully used for oral administration in mice. This formulation strategy is a good starting point for your in vivo studies.
Troubleshooting Guide: Formulation for In Vivo Studies
This guide provides solutions to common problems encountered when preparing this compound formulations for various routes of administration.
Oral Administration
Problem: this compound does not fully dissolve in the 20% HP-β-CD solution.
| Possible Cause | Troubleshooting Step |
| Insufficient mixing | Vortex the solution vigorously for 5-10 minutes. |
| Low temperature | Gently warm the solution to 37°C in a water bath while stirring.[2] |
| Aggregation of particles | Use a bath sonicator for 10-15 minutes to aid in dispersion and dissolution.[2] |
| Incorrect pH | Although not explicitly stated in the original protocol, adjusting the pH to a slightly acidic range (pH 4-6) may improve the solubility of the basic this compound. Perform small-scale tests to assess pH-dependent solubility. |
Problem: The prepared formulation is too viscous for accurate oral gavage.
| Possible Cause | Troubleshooting Step |
| High concentration of HP-β-CD | While 20% is the recommended starting point, you can test lower concentrations (e.g., 10-15%) to see if solubility is maintained at an acceptable viscosity. |
| High concentration of this compound | If the drug concentration is very high, it may be necessary to increase the dosing volume (within acceptable limits for the animal species) to reduce the required concentration in the vehicle. |
Intraperitoneal (IP) and Intravenous (IV) Administration
Problem: this compound precipitates out of solution when preparing a formulation for injection.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | For IP and IV injections, a co-solvent system is often necessary. A common starting point is a mixture of DMSO, PEG400, and Tween 80. See the detailed protocols below for suggested ratios. |
| Incorrect solvent ratios | Systematically vary the ratios of the co-solvents to find the optimal mixture for your desired concentration. Start with a small amount of DMSO to initially dissolve the compound, then add PEG400 and finally Tween 80. |
| pH of the final solution | Ensure the final pH of the formulation is within a physiologically acceptable range (typically pH 5-8) to prevent irritation and precipitation upon injection. |
Experimental Protocols
Protocol 1: Preparation of this compound in 20% HP-β-CD for Oral Gavage
This protocol is based on the formulation used in the original publication describing the in vivo efficacy of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heating block (optional)
-
Bath sonicator (optional)
Procedure:
-
Prepare the 20% HP-β-CD Vehicle:
-
Weigh the required amount of HP-β-CD.
-
In a sterile conical tube, add the HP-β-CD to the desired volume of sterile water to make a 20% (w/v) solution (e.g., 2 g of HP-β-CD in a final volume of 10 mL of water).
-
Stir or vortex the mixture until the HP-β-CD is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder directly to the 20% HP-β-CD solution.
-
Vortex the mixture vigorously for at least 5 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 15-30 minutes with intermittent vortexing.
-
For difficult-to-dissolve batches, sonicate the solution in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Dosing:
-
The typical oral gavage volume for mice is 5-10 mL/kg. Calculate the required concentration of this compound in the vehicle based on the desired dose (mg/kg) and the dosing volume.
Protocol 2: General Co-solvent Formulation for Intraperitoneal (IP) Injection
This is a general starting point for developing an IP formulation for poorly soluble compounds like this compound. Note: This specific formulation has not been reported for this compound and should be optimized and tested for stability and tolerability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound.
-
In a sterile tube, add a small volume of DMSO to dissolve the this compound completely. Aim for a final DMSO concentration in the total formulation of ≤10%.
-
-
Add Co-solvents:
-
Sequentially add PEG400 and then Tween 80 to the DMSO solution, vortexing well after each addition. A common starting ratio is 10% DMSO, 40% PEG400, and 5% Tween 80.
-
-
Add Saline:
-
Slowly add sterile saline to the organic mixture to reach the final desired volume, while vortexing continuously to prevent precipitation. The final volume of saline would be 45% in the example ratio.
-
-
Final Formulation:
-
The final formulation should be a clear solution. If precipitation occurs, adjust the ratios of the co-solvents or decrease the final concentration of this compound.
-
Dosing:
-
The typical IP injection volume for mice is 5-10 mL/kg. Ensure the final concentration of DMSO is as low as possible to minimize potential toxicity.
Diagrams
c-Kit Signaling Pathway
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Formulation Preparation
Caption: Workflow for preparing an oral formulation of this compound using HP-β-CD.
Logical Relationship of Formulation Troubleshooting
Caption: Troubleshooting logic for this compound formulation precipitation issues.
References
Technical Support Center: Minimizing c-Kit-IN-2 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the c-Kit inhibitor, c-Kit-IN-2, in animal models. The information provided is based on general principles for tyrosine kinase inhibitors (TKIs) and publicly available data on c-Kit biology and inhibitors. It is crucial to perform compound-specific dose-finding and toxicity studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the c-Kit receptor tyrosine kinase.[1] c-Kit is a proto-oncogene that plays a critical role in cell signaling, growth, and survival in various cell types.[2][3] Its ligand is the stem cell factor (SCF). The binding of SCF to c-Kit triggers a signaling cascade that promotes cell proliferation and differentiation. In several cancers, mutations or overexpression of c-Kit lead to its constitutive activation, driving tumor growth.[2] this compound is designed to block the kinase activity of c-Kit, thereby inhibiting these downstream signaling pathways.
Q2: What are the potential on-target and off-target toxicities of c-Kit inhibitors?
On-target toxicities arise from the inhibition of c-Kit signaling in healthy tissues where it plays a physiological role. These can include:
-
Myelosuppression: c-Kit is crucial for the proliferation and differentiation of hematopoietic stem cells. Its inhibition can lead to a decrease in red blood cells, white blood cells, and platelets.[4][5][6]
-
Gastrointestinal issues: c-Kit is expressed in the interstitial cells of Cajal, which are important for gut motility.
-
Hair depigmentation: c-Kit is involved in melanocyte function.
-
Impaired fertility: c-Kit signaling is important for germ cell development.
Off-target toxicities occur when the inhibitor affects other kinases or cellular processes. A significant concern for many kinase inhibitors is:
-
Cardiotoxicity: This can manifest as left ventricular dysfunction, heart failure, and arrhythmias.[7][8][9][10] The mechanisms can be complex and involve the inhibition of kinases important for cardiomyocyte survival and function.[7][11]
Q3: What are the common animal models used for studying c-Kit inhibitor toxicity?
Mice and rats are the most commonly used species for preclinical toxicology studies of kinase inhibitors.[12] The choice of strain may depend on the specific research question. For efficacy studies, tumor xenograft models in immunocompromised mice are frequently used.[13]
Troubleshooting Guide: Managing this compound Toxicity
This guide provides a systematic approach to identifying and mitigating potential toxicities during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause: The administered dose exceeds the Maximum Tolerated Dose (MTD).
Troubleshooting Steps:
-
Conduct a Dose Range Finding (DRF) Study: Before initiating efficacy studies, a DRF or MTD study is essential.[12][14][15][16][17] This involves administering a range of doses to a small number of animals to identify a dose that is well-tolerated for the duration of the study.
-
Monitor for Clinical Signs of Toxicity: Observe animals daily for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Establish a Humane Endpoint: Define clear criteria for humane euthanasia to prevent unnecessary suffering.
Issue 2: Poor Solubility and Formulation Issues
Possible Cause: this compound, like many kinase inhibitors, may have low aqueous solubility, leading to inconsistent absorption and potential precipitation at the injection site.[18][19][20]
Troubleshooting Steps:
-
Select an Appropriate Vehicle: For poorly soluble compounds, various formulation strategies can be employed. Common vehicles for preclinical studies include:
-
Ensure Formulation Stability: Prepare fresh formulations for each experiment and ensure the compound remains in solution or suspension.
-
Consider Alternative Routes of Administration: While oral gavage is common, other routes like intraperitoneal or subcutaneous injection may be considered, though they can also have local toxicity.
Issue 3: Observed Cardiotoxicity
Possible Cause: On-target or off-target effects of this compound on cardiac function.
Troubleshooting Steps:
-
Baseline and On-Study Cardiac Monitoring:
-
Echocardiography: To assess left ventricular ejection fraction (LVEF) and other cardiac function parameters.
-
Electrocardiography (ECG): To monitor for arrhythmias and QT prolongation.[10]
-
Cardiac Biomarkers: Measurement of troponins in blood can indicate cardiac injury.
-
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of heart tissue to look for signs of damage.
-
Consider Co-administration of Cardioprotective Agents: Research into mitigating TKI-induced cardiotoxicity is ongoing. Depending on the mechanism, agents that reduce oxidative stress or inflammation may be explored.
Issue 4: Evidence of Myelosuppression
Possible Cause: Inhibition of c-Kit in hematopoietic stem and progenitor cells.[4][5][6]
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor red blood cells, white blood cells, and platelets.
-
Dose Adjustment: If significant myelosuppression is observed, consider dose reduction or intermittent dosing schedules.
-
Supportive Care: In some cases, the use of growth factors (e.g., G-CSF for neutropenia) may be considered, although this can complicate the interpretation of anti-tumor efficacy studies.
Data Presentation: Key Parameters in Toxicity Assessment
| Parameter | Description | Typical Animal Models |
| LD50 (Median Lethal Dose) | The single dose of a substance that is expected to cause death in 50% of a test animal population. | Mouse, Rat |
| MTD (Maximum Tolerated Dose) | The highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[12][14][15][16][17] | Mouse, Rat |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects. | Mouse, Rat, Non-rodent species |
Note: Specific quantitative data for this compound is not publicly available. The values for these parameters must be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6 for general toxicity, or an appropriate tumor-bearing model). Use both male and female mice.
-
Dose Selection: Based on in vitro IC50 values and data from similar compounds, select a range of starting doses. A common approach is to use a dose escalation design.
-
Administration: Administer this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of toxicity.[14][15]
Protocol 2: Formulation of a Poorly Soluble Kinase Inhibitor for Oral Administration
-
Solubility Screening: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., PEG 400, propylene glycol, Tween 80, 0.5% methylcellulose).
-
Vehicle Selection: Choose a vehicle or a combination of excipients that provides the desired concentration and stability. For a suspension, ensure a uniform particle size.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
If using a solubilizing agent, dissolve the compound in the agent first.
-
For a suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing.
-
-
Quality Control: Visually inspect the formulation for homogeneity and stability. For suspensions, ensure it can be easily resuspended before each administration.
Visualizations
Caption: Simplified c-Kit signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing this compound associated toxicities in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
c-Kit-IN-2 signal-to-noise ratio in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing c-Kit-IN-2 in kinase assays. The information is designed to help users optimize their experiments, ensure data quality, and overcome common challenges to achieve a robust signal-to-noise ratio.
I. Troubleshooting Guide
A low signal-to-noise ratio in your c-Kit kinase assay can be caused by a variety of factors. This guide will help you identify and address common issues.
Troubleshooting Common Issues with this compound Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Contaminated Reagents: ATP stock may contain ADP, leading to a high background in luminescence-based assays like ADP-Glo™.[1][2] | • Use high-purity ATP. • Prepare fresh buffers and aliquot to avoid repeated freeze-thaw cycles. |
| 2. Non-specific Binding: The antibody used for detection may bind non-specifically to other components in the assay well. | • Optimize antibody concentration. • Include a wash step if the assay format allows (e.g., ELISA). | |
| 3. Enzyme Contamination: The kinase preparation may be contaminated with other kinases or ATPases. | • Use a highly purified c-Kit enzyme. | |
| 4. High DMSO Concentration: DMSO can interfere with some assay components or directly affect enzyme activity.[3] | • Keep the final DMSO concentration consistent across all wells and ideally below 1%. • Run a DMSO tolerance curve to determine the optimal concentration for your assay. | |
| 5. This compound Interference: The inhibitor itself may interfere with the detection system (e.g., luciferase in ADP-Glo™ assays). | • Test for inhibitor interference by running a control reaction without the kinase but with the inhibitor at the highest concentration used. | |
| Low Signal or No Signal | 1. Inactive Enzyme: The c-Kit enzyme may have lost activity due to improper storage or handling. | • Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. • Verify enzyme activity with a known potent inhibitor or activator. |
| 2. Suboptimal Assay Conditions: ATP or substrate concentrations may not be optimal for the c-Kit enzyme. | • Determine the apparent Km for ATP and use a concentration at or near this value for inhibitor screening.[4] • Titrate the kinase and substrate to find the optimal concentrations that give a robust signal. | |
| 3. Incorrect Buffer Composition: The pH, salt concentration, or co-factors in the assay buffer may not be suitable for c-Kit activity. | • Use a recommended kinase buffer for c-Kit assays. A typical buffer might contain Tris-HCl, MgCl₂, MnCl₂, and DTT. | |
| 4. This compound Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations, leading to a lower effective concentration. Poorly soluble compounds are a known issue in drug discovery.[5] | • Visually inspect for precipitation. • Determine the aqueous solubility of this compound in your assay buffer. • Test a lower concentration range of the inhibitor. | |
| 5. Insufficient Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable signal. | • Optimize the incubation time for the kinase reaction. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | • Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of reagents to add to the wells. |
| 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. | • Do not use the outer wells of the plate for experimental samples. Fill them with buffer or media instead. • Use plate sealers to minimize evaporation. | |
| 3. Compound Aggregation: this compound may form aggregates at higher concentrations, leading to non-specific inhibition and variable results. Small molecule aggregation is a common source of false positives in high-throughput screening.[6][7] | • Include detergents like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer to prevent aggregation. • Test for aggregation using methods like dynamic light scattering (DLS). | |
| 4. Temperature Fluctuations: Inconsistent temperature across the assay plate can affect enzyme activity. | • Ensure the entire plate is at a uniform temperature during incubation. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a c-Kit kinase assay?
A good signal-to-noise ratio is crucial for obtaining reliable data. While there is no single value that defines a "good" ratio, a higher value is always better. For high-throughput screening (HTS), a related metric, the Z'-factor, is often used to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is marginal.[8][9] An assay with a Z'-factor less than 0 is generally not suitable for screening.[8]
Quantitative Assay Performance Metrics
| Metric | Formula | Interpretation |
| Signal-to-Background (S/B) Ratio | Mean(Signal) / Mean(Background) | A simple measure of the assay window. Higher is better. |
| Signal-to-Noise (S/N) Ratio | (Mean(Signal) - Mean(Background)) / SD(Background) | Takes into account the variability of the background signal. A higher S/N indicates greater confidence in detecting a true signal. |
| Z'-Factor | 1 - [(3 * (SD(Signal) + SD(Background))) / |Mean(Signal) - Mean(Background)|] | A measure of the statistical effect size, commonly used in HTS to assess assay quality.[8][9] |
Q2: How does ATP concentration affect the IC50 value of this compound?
This compound is an ATP-competitive inhibitor. Therefore, the measured IC50 value will be dependent on the ATP concentration in the assay. According to the Cheng-Prusoff equation, for an ATP-competitive inhibitor, the IC50 value will increase linearly with the ATP concentration.
IC50 = Ki * (1 + ([ATP] / Km))
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the inhibitor binding constant.
-
[ATP] is the concentration of ATP in the assay.
-
Km is the Michaelis constant of the enzyme for ATP.
For inhibitor screening, it is often recommended to use an ATP concentration at or near the Km of the kinase. This allows for a more sensitive detection of ATP-competitive inhibitors.
Q3: What are the potential off-target effects of this compound and how can they affect my assay?
While this compound is designed to be a c-Kit inhibitor, like many small molecules, it may have off-target effects on other kinases. A comprehensive kinome scan would be required to determine the full selectivity profile of this compound. If this compound inhibits another kinase present as a contaminant in your c-Kit enzyme preparation, it could lead to an artificially potent IC50 value. Conversely, if it inhibits a component of the detection system (e.g., luciferase in the ADP-Glo™ assay), it could lead to a false-positive result. It is important to run appropriate controls to test for such interferences.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. It should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution.[10] For use in aqueous kinase assay buffers, the DMSO stock should be diluted to the final desired concentration. It is crucial to ensure that the final DMSO concentration is low (typically ≤1%) and consistent across all assay wells to avoid solvent effects on the enzyme activity.[3] The manufacturer recommends storing the product under the conditions specified in the Certificate of Analysis.[10] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What are the differences between various kinase assay platforms for screening this compound?
Several kinase assay platforms are available, each with its own advantages and disadvantages.
Comparison of Common Kinase Assay Platforms
| Assay Platform | Principle | Advantages | Disadvantages |
| ADP-Glo™ (Luminescence) | Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.[1] | High sensitivity, high dynamic range, and suitable for HTS.[11] | Can be susceptible to interference from compounds that affect luciferase activity. |
| TR-FRET (e.g., LanthaScreen™, HTRF®) | Measures the transfer of energy between a donor and an acceptor fluorophore attached to a substrate and a phosphorylation-specific antibody.[4][12] | Homogeneous "mix-and-read" format, ratiometric detection reduces well-to-well variability. | Can be affected by compounds that cause fluorescence interference. |
| Z'-LYTE™ (FRET) | Uses a FRET-based peptide substrate that is cleaved by a protease only when not phosphorylated.[13][14] | Ratiometric readout provides high Z'-factors even at low substrate conversion.[15][16] | Can be susceptible to interference from compounds that inhibit the protease. |
| ELISA-based | Uses an antibody to detect the phosphorylated substrate captured on a plate. | High specificity and sensitivity. | Requires multiple wash steps, making it less suitable for HTS. |
| Radiometric | Measures the incorporation of radioactive ³²P from ATP into the substrate. | Direct and sensitive method. | Requires handling of radioactive materials and is not amenable to HTS. |
III. Experimental Protocols
A. Generic ADP-Glo™ c-Kit Kinase Assay Protocol
This protocol provides a general workflow for performing a c-Kit kinase assay using the ADP-Glo™ technology. Optimization of specific component concentrations (kinase, substrate, ATP, and this compound) is recommended.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in 1x Kinase Buffer containing a constant final percentage of DMSO.
-
Prepare a solution of c-Kit enzyme in 1x Kinase Buffer.
-
Prepare a solution of substrate and ATP in 1x Kinase Buffer. The ATP concentration should be at the predetermined Km for c-Kit.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution to the wells of a 384-well white plate.
-
Add 2.5 µL of the c-Kit enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
B. Generic TR-FRET c-Kit Kinase Assay Protocol (LanthaScreen™)
This protocol outlines a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) based c-Kit kinase assay.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Prepare a stock solution and serial dilutions of this compound in 1x Kinase Buffer with a constant final DMSO concentration.
-
Prepare a solution of c-Kit enzyme in 1x Kinase Buffer.
-
Prepare a solution of fluorescently labeled substrate and ATP in 1x Kinase Buffer.
-
Prepare a detection solution containing a terbium-labeled phospho-specific antibody in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution to the wells of a low-volume 384-well black plate.
-
Add 2.5 µL of the c-Kit enzyme solution to each well.
-
Start the reaction by adding 2.5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 10 µL of the antibody detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) to determine the extent of substrate phosphorylation.
-
IV. Visualizations
Caption: The c-Kit signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for a c-Kit kinase inhibition assay.
Caption: A decision tree for troubleshooting a low signal-to-noise ratio in kinase assays.
References
- 1. promega.com [promega.com]
- 2. carnabio.com [carnabio.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 8. data.broadinstitute.org [data.broadinstitute.org]
- 9. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ulab360.com [ulab360.com]
- 12. youtube.com [youtube.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing c-Kit-IN-2 Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to autofluorescence when using the c-Kit inhibitor, c-Kit-IN-2, in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging experiments?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, or by exogenous compounds when they absorb light.[1] This intrinsic fluorescence can originate from endogenous molecules like collagen, elastin, flavins (riboflavin), and NADH, which typically fluoresce in the blue to green spectral range (350-550 nm).[1][2] Additionally, sample preparation methods, particularly fixation with aldehyde-based reagents like formalin or glutaraldehyde, can generate fluorescent products.[1]
This background signal is problematic because it can obscure the specific signal from your intended fluorescent probes (e.g., fluorescently labeled antibodies or proteins), leading to a low signal-to-noise ratio. This interference makes it difficult to accurately detect and quantify the target of interest, potentially leading to misinterpretation of results.[3][4]
Q2: I'm observing high background fluorescence after treating my samples with this compound. How can I confirm if the inhibitor is the source?
When introducing any small molecule into a fluorescence-based assay, it's crucial to determine if the molecule itself is fluorescent. Many kinase inhibitors are fluorescent, and this property can interfere with imaging.[5][6] To isolate the source of the high background, you must include the proper controls.
Recommended Controls:
-
Unstained Sample Control: An untreated and unstained sample (cells or tissue) to measure the baseline endogenous autofluorescence.
-
Vehicle Control: A sample treated only with the vehicle (e.g., DMSO) used to dissolve this compound, but without the inhibitor. This control helps determine if the vehicle contributes to fluorescence.
-
Inhibitor-Only Control: A sample treated with this compound at the working concentration but without any fluorescent labels (e.g., primary or secondary antibodies). This is the most critical control to directly assess the autofluorescence of the inhibitor itself under experimental conditions.
-
Secondary Antibody Control: A sample incubated with only the fluorescently labeled secondary antibody to check for non-specific binding.[2]
By comparing the fluorescence intensity and spectral profile of these controls, you can pinpoint the primary source of the background signal.
Q3: The autofluorescence seems to be coming from this compound. How can I determine its spectral properties?
Since the excitation and emission spectra of this compound are not well-documented, the first step in troubleshooting is to characterize them. This can be done using a fluorometer or a spectral confocal microscope. Knowing the spectral profile is essential for selecting appropriate fluorophores for your experiment and for setting up the imaging system to minimize interference.
Experimental Protocol: Characterizing the Spectral Profile of a Small Molecule
This protocol outlines the steps to determine the excitation and emission spectra of this compound.
Method 1: Using a Fluorometer/Spectrofluorometer
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable, spectroscopy-grade solvent (e.g., DMSO, PBS) at a concentration similar to your experimental working concentration.
-
Prepare a "blank" sample containing only the solvent.
-
-
Measure Excitation Spectrum:
-
Set the fluorometer to excitation scan mode.[7]
-
Based on the chemical structure (which contains aromatic rings and conjugated systems typical of fluorescent molecules), start by setting a preliminary emission wavelength in the blue-green range (e.g., 450-550 nm).[8]
-
Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).
-
The resulting spectrum will show the relative fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the optimal excitation wavelength (λ_ex).[9]
-
-
Measure Emission Spectrum:
-
Set the fluorometer to emission scan mode.[7]
-
Set the excitation monochromator to the optimal excitation wavelength (λ_ex) determined in the previous step.
-
Scan a range of emission wavelengths, starting about 20-30 nm above the excitation wavelength to avoid detecting scattered excitation light.[10]
-
The resulting spectrum will show the fluorescence intensity as a function of emission wavelength, and its peak represents the optimal emission wavelength (λ_em).[9]
-
Method 2: Using a Spectral Confocal Microscope
-
Sample Preparation:
-
Prepare a slide with a drop of this compound solution at the working concentration, cover with a coverslip, and seal.
-
Alternatively, use cells or tissue treated only with this compound (your "Inhibitor-Only Control").
-
-
Acquire a Lambda Stack:
-
Place the sample on the microscope stage.
-
Using the microscope's spectral detector (e.g., Zeiss META, Leica SP), acquire a "lambda stack." This involves exciting the sample with a laser line (e.g., 405 nm or 488 nm) and collecting the emitted light across a wide range of wavelengths in discrete steps (e.g., from 410 nm to 700 nm with a 10 nm step size).[11][12]
-
-
Generate the Emission Spectrum:
-
In the microscope software, draw a region of interest (ROI) over the fluorescent area of your image.
-
Use the software's tools to plot the intensity within the ROI for each wavelength of the lambda stack. This plot represents the emission spectrum of this compound when excited by that specific laser.
-
Repeat with different laser lines if available to better understand the excitation properties.
-
Troubleshooting Guide
Problem: High background fluorescence is confirmed to originate from this compound and/or the tissue itself.
Below is a logical workflow and detailed solutions to mitigate autofluorescence in your imaging experiment.
Diagram: Troubleshooting Workflow for Autofluorescence
Caption: A logical workflow for identifying, characterizing, and mitigating autofluorescence.
Solution 1: Optimize Experimental Design and Sample Preparation
-
Choose Spectrally Distinct Fluorophores: Once you have characterized the emission spectrum of this compound, select fluorescent dyes for your antibodies that have minimal spectral overlap. It is often best to choose fluorophores that emit in the far-red or near-infrared region (e.g., Alexa Fluor 647, Cy5, Alexa Fluor 750), as endogenous autofluorescence is significantly lower at these longer wavelengths.[1][2]
-
Modify Fixation Protocol: Aldehyde-based fixatives (formaldehyde, glutaraldehyde) are a major source of autofluorescence.[1]
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve tissue morphology.
-
Use Alternatives: Consider using organic solvents like ice-cold methanol or ethanol for fixation, which may induce less autofluorescence.[2]
-
Aldehyde Blocking: If aldehyde fixation is required, treat samples with a blocking agent like 0.1% sodium borohydride in PBS or 0.1 M glycine to quench aldehyde-induced fluorescence.[4][13]
-
-
Use Chemical Quenching Agents: Several reagents can be used to reduce autofluorescence from different sources. The treatment is typically applied after fixation and permeabilization but before antibody staining.
Quenching Agent Primary Target Pros Cons / Considerations Sudan Black B Lipofuscin (age-related pigment), general background Highly effective for reducing lipofuscin.[4] Can introduce a dark precipitate; may slightly reduce specific signal. Sodium Borohydride Aldehyde-induced autofluorescence Effective at reducing background from formalin/glutaraldehyde fixation.[2] Can have variable effects; handle with care (produces gas). Trypan Blue General quencher, including red blood cells Simple to use. May quench the desired signal as well; requires careful titration. Copper Sulfate (in ammonium acetate buffer) Lipofuscin Can be effective for neural tissues.[4] May slightly reduce the intensity of some fluorescent labels. Commercial Kits (e.g., TrueVIEW™) Aldehyde fixation, collagen, elastin, red blood cells Optimized formulations, often highly effective with broad compatibility.[14][15][16] Higher cost compared to "home-brew" solutions.
Solution 2: Optimize Image Acquisition and Processing
-
Adjust Microscope Settings:
-
Reduce Exposure/Gain: Lower the detector gain or exposure time to the minimum required to still detect your specific signal. This will proportionally decrease the background signal.
-
Use Narrow Emission Filters: If not using a spectral detector, use the narrowest bandpass filter possible for your fluorophore to exclude out-of-band emissions from autofluorescent sources.
-
-
Employ Spectral Imaging and Linear Unmixing: This is the most powerful method to computationally separate signals, especially when autofluorescence spectrally overlaps with your specific signal.[12][17]
Principle: The technique assumes that the signal in each pixel of your image is a linear sum of the fluorescence from all sources (your specific fluorophores + autofluorescence). By providing the microscope's software with a "pure" reference spectrum for each source, it can mathematically "unmix" the signals and assign them to separate channels.[18]
Experimental Protocol: Spectral Imaging and Linear Unmixing
-
Prepare Reference Samples: For accurate unmixing, you need to acquire a reference spectrum for every fluorescent component in your sample.
-
Autofluorescence Reference: Use your "Inhibitor-Only Control" sample (tissue + this compound, no fluorescent labels).
-
Fluorophore References: For each antibody/dye in your panel, prepare a single-stained sample.
-
-
Acquire Reference Spectra (Lambda Stacks):
-
For each reference sample, acquire a lambda stack as described in Q3 (Method 2).
-
In the software, select a bright, representative region of the signal and save its spectral profile to a reference library.
-
-
Acquire Image of Multi-Stained Sample:
-
On your fully stained experimental sample (containing this compound and all fluorescent labels), acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the lambda stack of your experimental sample.
-
Apply the linear unmixing algorithm, loading the previously saved reference spectra for the autofluorescence and all of your fluorophores.
-
The software will generate a new set of images, with each channel representing the calculated contribution of a single component, effectively separating the autofluorescence into its own channel.[11]
-
Diagram: Principle of Spectral Imaging and Linear Unmixing
Caption: The process of separating mixed fluorescent signals into distinct channels.
Q4: What is the c-Kit signaling pathway that this compound inhibits?
c-Kit (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation.[19] Its ligand is the stem cell factor (SCF). The binding of SCF to c-Kit induces receptor dimerization and autophosphorylation, which activates several downstream signaling cascades. This compound is an inhibitor of this kinase activity.[8] Understanding this pathway provides context for the biological effects observed in your experiments.
Diagram: Simplified c-Kit Signaling Pathway
Caption: Simplified overview of the c-Kit signaling pathway and the point of inhibition by this compound.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. microscopist.co.uk [microscopist.co.uk]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Vector(R) TrueVIEW(TM) Autofluorescence Quenching Kit (SP-8400-NB): Novus Biologicals [novusbio.com]
- 15. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 16. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 17. user.it.uu.se [user.it.uu.se]
- 18. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 19. KIT (gene) - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Inconsistent c-Kit-IN-2 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the c-Kit inhibitor, c-Kit-IN-2. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1] The c-Kit signaling pathway is initiated by the binding of its ligand, stem cell factor (SCF), which causes the receptor to dimerize and auto-phosphorylate. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] this compound functions by binding to c-Kit and preventing its activation, thereby blocking these downstream signaling events.[3]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has shown significant anti-proliferative activity in gastrointestinal stromal tumor (GIST) cell lines, which often harbor activating mutations in c-Kit.[1] Its effectiveness in other cancer cell lines, such as those from acute myeloid leukemia (AML), melanoma, or triple-negative breast cancer, may vary depending on the expression and mutational status of c-Kit in those cells.[2][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, it is recommended to dissolve this compound in an organic solvent like DMSO to prepare a concentrated stock solution.[6] These stock solutions can typically be stored at -20°C for up to three months.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[7] When preparing your working solution, dilute the DMSO stock in your aqueous cell culture medium. Be aware that the compound may precipitate out of the aqueous solution, especially at higher concentrations.[8] To avoid this, ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.1%) and that the compound is fully dissolved before adding it to your cells.[6]
Q4: Why am I observing different IC50 values for this compound in different cell lines?
A4: It is common to observe different IC50 values for the same compound across various cell lines. This variability can be attributed to the unique biological characteristics of each cell line, such as differences in c-Kit expression levels, the presence of specific c-Kit mutations, or alterations in downstream signaling pathways.[9]
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from inhibitor preparation to the specifics of the experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: No or Weak Inhibition of c-Kit Activity
| Possible Cause | Recommended Solution |
| Incorrect inhibitor concentration | Verify the calculations for your dilutions from the stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inhibitor degradation | Ensure that this compound has been stored correctly at -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6][7] Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Low c-Kit expression in the cell line | Confirm the expression of c-Kit in your chosen cell line using Western blot or flow cytometry. If expression is low or absent, consider using a cell line with higher endogenous c-Kit expression or a system with ectopic expression. |
| Cell line resistance | The cell line may have mutations in c-Kit that confer resistance to the inhibitor, or it may rely on alternative signaling pathways for survival and proliferation.[2] Sequence the c-Kit gene in your cell line to check for known resistance mutations. |
| Suboptimal assay conditions | Optimize the incubation time with the inhibitor. A time-course experiment can help determine the point of maximum inhibition. Ensure that the cell density is appropriate for the assay being performed. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates to minimize volume variations. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inhibitor precipitation | Visually inspect your diluted inhibitor solution for any signs of precipitation before adding it to the cells. If precipitation is observed, you may need to adjust the final DMSO concentration or sonicate the solution briefly.[6] |
| Inconsistent incubation times | Stagger the addition of reagents and the termination of the assay to ensure that all wells are incubated for the same duration. |
Problem 3: Unexpected Off-Target Effects
| Possible Cause | Recommended Solution |
| Inhibitor promiscuity | While this compound is a potent c-Kit inhibitor, like many kinase inhibitors, it may have off-target effects.[10][11] It is advisable to consult kinase profiling data if available, or to perform a kinase panel screen to identify potential off-target interactions. |
| DMSO toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is kept to a minimum (ideally ≤0.1%) and include a vehicle-only (DMSO) control in your experiments. |
| Cellular stress responses | Treatment with a kinase inhibitor can induce cellular stress responses that are independent of c-Kit inhibition. Monitor for markers of cellular stress in your experiments. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound and other relevant tyrosine kinase inhibitors against various cancer cell lines.
Table 1: this compound Inhibitory Concentrations
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| GIST882 | Gastrointestinal Stromal Tumor | 3 | [1] |
| GIST430 | Gastrointestinal Stromal Tumor | 1 | [1] |
| GIST48 | Gastrointestinal Stromal Tumor | 2 | [1] |
| c-Kit (enzymatic assay) | N/A | 82 (IC50) | [1] |
Table 2: IC50 Values of Various Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Inhibitor | HCC-1806 (nM) | HCC-1937 (nM) | HCC-70 (nM) | MDA-MB-468 (nM) | Reference |
| Imatinib | 51,800 | 24,750 | 24,800 | 24,310 | [4] |
| Dasatinib | 340 | 3,120 | 10,230 | 9,210 | [4] |
| Sorafenib | N/A | N/A | 13,660 | 130 | [4] |
| Sunitinib | 3,640 | 2,910 | 3,420 | 285 | [4] |
| Nilotinib | 46 | 11 | 31 | 23 | [4] |
N/A: Data not available in the cited source.
Experimental Protocols & Visualizations
General Workflow for a Cell-Based this compound Inhibition Assay
Caption: A general experimental workflow for assessing the efficacy of this compound in a cell-based assay.
Protocol: Western Blot for c-Kit Phosphorylation
This protocol outlines the steps to assess the inhibition of c-Kit phosphorylation by this compound.
1. Cell Lysis and Protein Quantification:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate cells with SCF (e.g., 100 ng/mL) for 10-15 minutes to induce c-Kit phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., Tyr703) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
3. Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Kit and a loading control like GAPDH or β-actin.
Expected Western Blot Results
A successful experiment should show a dose-dependent decrease in the phosphorylation of c-Kit with increasing concentrations of this compound, while the total c-Kit and loading control levels remain relatively constant.
c-Kit Signaling Pathway
Caption: Simplified diagram of the c-Kit signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 4. c-Kit Induces Migration of Triple-Negative Breast Cancer Cells and Is a Promising Target for Tyrosine Kinase Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. c-Kit Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing c-Kit-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for c-Kit-IN-2 treatment. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1] c-Kit, also known as CD117 or stem cell factor receptor, is a crucial protein involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[2] In certain cancers, such as gastrointestinal stromal tumors (GIST), mutations in the c-Kit gene lead to its constitutive activation, driving uncontrolled cell growth.[2] this compound works by binding to the ATP-binding pocket of the c-Kit kinase domain, thereby blocking its activity and inhibiting downstream signaling pathways.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By inhibiting c-Kit, this compound effectively blocks the activation of several critical downstream signaling cascades, including:
-
MAPK/ERK Pathway: This pathway is essential for gene transcription and cell proliferation.[2]
-
PI3K/AKT Pathway: This pathway promotes cell survival and inhibits apoptosis (programmed cell death).[2]
-
JAK/STAT Pathway: This pathway is involved in regulating cell proliferation, differentiation, and apoptosis.
-
PLC-γ Pathway: This pathway plays a role in various cellular processes, including cell survival and angiogenesis.
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time for this compound is highly dependent on the specific cell line, the experimental endpoint being measured (e.g., inhibition of phosphorylation, reduction in cell viability), and the concentration of the inhibitor. There is no single universal optimal time. A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup. Generally, incubation times for kinase inhibitors can range from a few hours to 72 hours or even longer for chronic exposure studies. For some cell lines, a 24-hour incubation may be too short to observe significant effects on cell viability.
Q4: How can I determine the optimal incubation time for my experiment?
A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the point at which you observe the maximal desired effect without significant off-target effects or cell death in your control group.
Q5: What is the stability of this compound in cell culture media?
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using a Cell Viability Assay
This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting cell viability.
Materials:
-
Target cell line expressing c-Kit
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old media from the cells and add the prepared this compound dilutions and vehicle control to the respective wells.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the incubation time for each concentration of this compound.
-
The optimal incubation time is the point that provides a significant and reproducible reduction in cell viability at the desired inhibitor concentration.
-
Data Presentation: Example of Time-Course Cell Viability Data
| Incubation Time (hours) | Vehicle Control (% Viability) | This compound (GI50) (% Viability) | This compound (10x GI50) (% Viability) |
| 6 | 100 | 95 ± 5 | 88 ± 6 |
| 12 | 100 | 85 ± 7 | 75 ± 8 |
| 24 | 100 | 60 ± 9 | 45 ± 7 |
| 48 | 100 | 52 ± 6 | 30 ± 5 |
| 72 | 100 | 50 ± 8 | 28 ± 6 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Data in Cell Viability Assays
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or variability in reagent addition.
-
Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for reagent addition to minimize timing differences.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Possible Cause: this compound precipitation in the media.
-
Solution: Visually inspect the media for any precipitate after adding the inhibitor. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.
-
Issue 2: No or Weak Inhibition of c-Kit Activity
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint.
-
-
Possible Cause: Low expression or absence of active c-Kit in the target cells.
-
Solution: Verify the expression and phosphorylation status of c-Kit in your cell line using Western blotting or flow cytometry.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). For long-term experiments, consider replenishing the media with fresh inhibitor.
-
-
Possible Cause: Development of drug resistance.
-
Solution: In long-term culture with the inhibitor, cells may develop resistance. This can be investigated by sequencing the c-Kit gene for secondary mutations.
-
Issue 3: High Background or Off-Target Effects
-
Possible Cause: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that inhibits c-Kit without causing widespread, non-specific toxicity.
-
-
Possible Cause: Off-target activity of the inhibitor.
-
Solution: While this compound is selective, high concentrations may inhibit other kinases. Consider using a lower concentration or a structurally different c-Kit inhibitor to confirm that the observed effects are on-target.
-
Visualizations
Caption: The c-Kit signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound experiments.
References
c-Kit-IN-2 stability long-term storage conditions
Welcome to the technical support center for c-Kit-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and experimental use of this c-Kit inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder. Under these conditions, it is stable for up to three years when stored at -20°C and for up to two years when stored at 4°C.[1] If the compound is dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. For most in vitro experiments, a stock solution of 10 mM can be prepared by dissolving the appropriate amount of powdered this compound in DMSO. Sonication or gentle warming (to no more than 37°C) can aid in dissolution. Ensure the solution is clear before use. For in vivo studies, the final concentration of DMSO in the working solution should be minimized to reduce potential toxicity.
Q3: My this compound solution has precipitated after being diluted in an aqueous buffer. What should I do?
A3: Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer due to the lower solubility of the compound in aqueous solutions. To redissolve the precipitate, you can try vortexing, sonicating, or gently warming the solution in a 37°C water bath.[3] It is crucial to ensure that the compound is fully dissolved before adding it to your experimental system.
Q4: Can I store my diluted this compound working solution?
A4: It is generally not recommended to store diluted working solutions for extended periods, as the stability of the compound in aqueous buffers may be limited. For best results, prepare fresh working solutions from your frozen stock solution for each experiment.
Q5: How can I confirm the activity of my stored this compound?
A5: The activity of this compound can be assessed using an in vitro kinase assay. This typically involves measuring the inhibition of c-Kit kinase activity in the presence of the compound. A detailed protocol for a generic in vitro kinase assay is provided in the "Experimental Protocols" section below, which can be adapted for c-Kit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in experiments. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution. | 1. Ensure the compound is stored according to the recommended conditions. If stored in solution at -20°C for over a month, its efficacy should be re-evaluated.[2] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] 3. Verify the initial weighing and calculations for the stock solution. Consider performing a concentration determination via UV-Vis spectroscopy or HPLC. |
| Precipitation of the compound during the experiment. | The compound's solubility limit has been exceeded in the experimental buffer. | 1. Ensure the final concentration of DMSO is sufficient to maintain solubility. 2. If possible, slightly increase the DMSO concentration in the final assay buffer, ensuring it does not affect the biological system. 3. Consider using a co-solvent if compatible with your experimental setup. |
| Variability between experimental replicates. | 1. Incomplete dissolution of the compound. 2. Pipetting errors. | 1. Ensure the compound is fully dissolved in the stock solution and working solutions before each use. 2. Use calibrated pipettes and proper pipetting techniques. |
Long-Term Storage Stability Data
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the chemical stability of this compound over time under specific storage conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Aliquot the stock solution into multiple vials for storage at the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Prepare a "time zero" sample by diluting the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the "time zero" sample and record the chromatogram. The peak area of the intact this compound will serve as the baseline.
-
-
Stability Study:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Prepare a sample for HPLC analysis by diluting it to the same concentration as the "time zero" sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the "time zero" peak area.
-
Calculate the percentage of the remaining compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: In Vitro c-Kit Kinase Activity Assay
This protocol provides a general framework for determining the inhibitory activity of this compound.
Materials:
-
Recombinant human c-Kit enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[4]
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of c-Kit enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the this compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add the c-Kit enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: The c-Kit signaling pathway is activated by SCF, leading to downstream cascades that regulate key cellular processes.
Caption: Workflow for assessing the long-term stability of this compound using HPLC analysis.
References
Validation & Comparative
A Head-to-Head Battle in GIST: c-Kit-IN-2 Versus Imatinib for c-KIT Mutant Gastrointestinal Stromal Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel c-KIT inhibitor, c-Kit-IN-2, and the established first-line therapy, imatinib, in the context of c-KIT mutant gastrointestinal stromal tumors (GIST). This analysis is supported by available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the c-KIT proto-oncogene.[1] These mutations lead to constitutive activation of the c-KIT receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival.[2][3] Imatinib, a tyrosine kinase inhibitor, has long been the standard of care for GIST, effectively targeting the ATP-binding pocket of c-KIT and inhibiting its activity.[2] However, the emergence of primary and secondary resistance mutations often limits its long-term efficacy.[4] This has spurred the development of new inhibitors like this compound, which aim to overcome these resistance mechanisms.
Performance Comparison: this compound vs. Imatinib
This section presents a quantitative comparison of the inhibitory activities of this compound and imatinib against wild-type and mutant c-KIT, as well as their effects on GIST cell lines. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons within a single study are limited. Experimental conditions can vary, potentially influencing the absolute values.
Biochemical Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Wild-Type c-KIT | 82 | [5] |
| Imatinib | Wild-Type c-KIT | 100 | [6] |
| Imatinib | c-KIT (V560D + T670I) | 1000 | [7] |
| Imatinib | c-KIT (D816V) | >10,000 | [8] |
| Imatinib | c-KIT (D816Y) | >800 | [8] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Antiproliferative Activity
| Inhibitor | Cell Line | c-KIT Mutation(s) | GI50/IC50 (nM) | Reference |
| This compound | GIST882 | Exon 13 (K642E) homozygous | 3 | [5] |
| This compound | GIST430 | Exon 11 (V560_L576del) heterozygous, Exon 13 (V654A) heterozygous | 1 | [5] |
| This compound | GIST48 | Exon 11 (V560D) homozygous, Exon 17 (D820A) heterozygous | 2 | [5] |
| Imatinib | GIST882 | Exon 13 (K642E) homozygous | 1000 | [9][10] |
| Imatinib | GIST882 | Exon 13 (K642E) homozygous | 30 | [11] |
| Imatinib | GIST-T1 | Exon 11 deletion heterozygous | 100 | [9][10] |
GI50: Half-maximal growth inhibition concentration, the concentration of a drug that is required to inhibit the growth of a cell population by 50%. IC50: As defined above. Note the variability in reported IC50 for imatinib in GIST882 cells across different studies.
Mechanisms of Action and Signaling Pathways
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In GIST, mutations in c-KIT lead to ligand-independent, constitutive activation of the kinase.
Caption: c-KIT signaling pathway and points of inhibition.
Imatinib functions by binding to the ATP-binding pocket of c-KIT in its inactive conformation, preventing phosphorylation and subsequent activation of downstream signaling pathways.[2] this compound is also a c-KIT inhibitor, and while detailed mechanistic studies are emerging, it is understood to also target the kinase activity of c-KIT.[5] The key difference lies in their efficacy against various c-KIT mutations, with this compound showing promise in overcoming imatinib resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and imatinib.
c-KIT Kinase Assay
This assay is designed to measure the enzymatic activity of c-KIT and the inhibitory effect of compounds like this compound and imatinib.
Caption: A typical workflow for a c-KIT kinase assay.
Methodology:
-
Reagents and Materials: Recombinant human c-KIT kinase, biotinylated peptide substrate, ATP, kinase assay buffer, test inhibitors (this compound, imatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. In a 96-well plate, add the kinase buffer. b. Add the test inhibitors at various concentrations. c. Add the recombinant c-KIT kinase to each well and incubate briefly. d. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. e. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence. g. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTS Assay)
This assay determines the effect of the inhibitors on the metabolic activity of GIST cell lines, which is an indicator of cell viability.
Methodology:
-
Cell Culture: GIST cell lines (e.g., GIST882, GIST430, GIST48) are cultured in appropriate media and conditions.
-
Procedure: a. Seed the GIST cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or imatinib. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add the MTS reagent to each well and incubate for 1-4 hours. e. Measure the absorbance at 490 nm using a microplate reader. f. The GI50 values are determined by analyzing the dose-response curves.
Western Blotting for c-KIT Phosphorylation
This technique is used to assess the phosphorylation status of c-KIT in GIST cells following treatment with the inhibitors.
Caption: A generalized workflow for Western blotting.
Methodology:
-
Sample Preparation: GIST cells are treated with this compound or imatinib for a specific duration. The cells are then lysed to extract total protein.
-
Procedure: a. Determine the protein concentration of the lysates. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated c-KIT (p-c-KIT). f. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and imaging system. h. The membrane is often stripped and re-probed with an antibody for total c-KIT as a loading control.
Conclusion
The available preclinical data suggests that this compound is a potent inhibitor of c-KIT with significant antiproliferative activity against GIST cell lines, including those with mutations that confer resistance to imatinib. While imatinib remains a cornerstone of GIST therapy, particularly for tumors with sensitive exon 11 mutations, its efficacy is challenged by the emergence of resistance. This compound demonstrates promise in addressing this unmet clinical need by targeting a broader range of c-KIT mutants.
Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound relative to imatinib and other approved tyrosine kinase inhibitors in the treatment of c-KIT mutant GIST. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. Gastrointestinal stromal tumors (GIST): C-kit mutations, CD117 expression, differential diagnosis and targeted cancer therapy with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-kit, GIST, and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-kit gene mutation in human gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Validating c-Kit-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of c-Kit-IN-2's performance against other c-Kit inhibitors, supported by experimental data and detailed protocols for validating target engagement in a cellular context.
The c-Kit receptor tyrosine kinase is a critical proto-oncogene involved in various cellular processes, and its aberrant activation is a hallmark of several cancers, most notably gastrointestinal stromal tumors (GIST). Consequently, inhibitors of c-Kit have become a cornerstone of targeted cancer therapy. Validating that a compound like this compound not only inhibits the enzyme's activity but also engages and blocks its function within the complex environment of a living cell is a crucial step in preclinical drug development. This guide outlines key assays and presents comparative data to facilitate the evaluation of this compound.
Comparative Performance of c-Kit Inhibitors
The potency of this compound has been evaluated against wild-type c-Kit and in cellular models, demonstrating its efficacy in comparison to established inhibitors such as Imatinib and Sunitinib.
Biochemical Potency
This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against the purified c-Kit enzyme.
| Compound | c-Kit Kinase IC50 (nM) |
| This compound | 82 [1][2][3] |
| Imatinib | 100[4] |
| Sunitinib | - |
| Dasatinib | 79[4] |
| Sorafenib | 68[4] |
| Pazopanib | 3.7 |
| Quizartinib | 28 |
Note: Some values may vary depending on assay conditions.
Cellular Antiproliferative Activity
The half-maximal growth inhibition (GI50) was determined in various GIST cell lines, which are dependent on c-Kit signaling for their proliferation and survival.
| Compound | GIST-T1 (GI50, nM) | GIST882 (GI50, nM) | GIST430 (GI50, nM) | GIST48 (GI50, nM) |
| This compound | 2.2 [5] | 3 [1][2] | 1 [1][2] | 2 [1][2] |
| Imatinib | - | >1000 | - | - |
| Sunitinib | 2.8 | - | - | - |
| Cabozantinib | 15 | 80 | - | - |
Note: GIST-T1 cells harbor a KIT exon 11 deletion, a common mutation sensitive to many c-Kit inhibitors.
c-Kit Signaling Pathway and Inhibition
The following diagram illustrates the c-Kit signaling cascade and the mechanism of its inhibition. Upon binding its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating downstream signaling pathways like MAPK/ERK and PI3K/AKT that drive cell proliferation and survival. c-Kit inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.
Experimental Protocols
To validate the target engagement of this compound, a series of cellular assays are recommended.
Western Blot for c-Kit Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of c-Kit in cells, a direct measure of target engagement.
1. Cell Culture and Treatment:
-
Culture GIST-T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the medium with RPMI-1640 containing 0.5% FBS.
-
Pre-treat cells with varying concentrations of this compound or a control inhibitor (e.g., Imatinib) for 2 hours.
-
Stimulate the cells with 100 ng/mL of recombinant human Stem Cell Factor (SCF) for 10 minutes to induce c-Kit phosphorylation.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Kit (e.g., Tyr703) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total c-Kit and a loading control like GAPDH or β-actin.
Cellular Proliferation Assay
This assay determines the GI50 value, which reflects the inhibitor's ability to suppress the growth of c-Kit-dependent cancer cells.
1. Cell Seeding:
-
Harvest GIST-T1 cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) wells as a negative control.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Viability Measurement (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value using non-linear regression analysis.
Direct Target Engagement Confirmation
While inhibition of phosphorylation and cell proliferation are strong indicators of target engagement, the Cellular Thermal Shift Assay (CETSA) provides direct evidence of the physical interaction between the inhibitor and c-Kit inside the cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
1. Cell Treatment:
-
Culture and treat GIST-T1 cells with this compound (at a concentration expected to saturate the target, e.g., 1 µM) or vehicle control for 2 hours.
2. Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Solubilization:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Analysis:
-
Collect the supernatant and analyze the amount of soluble c-Kit at each temperature point by Western blotting, as described previously.
5. Interpretation:
-
In the presence of a binding ligand like this compound, the c-Kit protein will be more stable at higher temperatures compared to the vehicle-treated control. This results in a "thermal shift" in the melting curve, confirming direct target engagement.
Logical Framework for Target Validation
The validation of a targeted inhibitor like this compound follows a logical progression from demonstrating enzymatic inhibition to confirming cellular activity and, finally, proving direct physical interaction with the target in its native environment.
References
A Comparative Guide to the Efficacy of c-Kit-IN-2 and Other Kinase Inhibitors on Secondary c-KIT Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of c-Kit-IN-2 against other prominent tyrosine kinase inhibitors (TKIs) in the context of secondary c-KIT mutations, a common mechanism of acquired resistance in cancers such as Gastrointestinal Stromal Tumors (GIST). The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for further investigation.
Introduction to c-KIT and Acquired Resistance
The c-KIT proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a critical driver in the pathogenesis of several cancers, most notably GIST.[1] Initial therapies, such as imatinib, target the constitutively active mutant c-KIT, leading to significant clinical benefit. However, a majority of patients eventually develop resistance, frequently through the acquisition of secondary mutations within the KIT gene. These secondary mutations often occur in the ATP-binding pocket (encoded by exons 13 and 14) or the activation loop (encoded by exons 17 and 18), altering the kinase's conformation and reducing the binding affinity of the inhibitor.[2] This guide focuses on the comparative efficacy of this compound, a novel conformational control inhibitor, and other TKIs against these clinically relevant secondary mutations.
Comparative Efficacy of c-KIT Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected TKIs against various primary and secondary c-KIT mutations. The data is presented as half-maximal inhibitory concentrations (IC50) from biochemical assays and half-maximal growth inhibitory concentrations (GI50) from cell-based assays.
Biochemical Inhibitory Activity (IC50, nM)
| c-KIT Mutation | This compound (10a) | Sunitinib | Regorafenib | Ripretinib | Avapritinib |
| Wild-Type | - | <100[3] | - | 4[4] | - |
| Primary Mutations | |||||
| Juxtamembrane Domain | |||||
| V560D (Exon 11) | - | <100[3] | - | - | - |
| Extracellular Domain | |||||
| AY insertion (Exon 9) | - | <100[3] | - | - | - |
| Secondary Mutations | |||||
| ATP-Binding Pocket | |||||
| V654A (Exon 13) | - | <100[3] | - | 8[4] | - |
| T670I (Exon 14) | - | <100[3] | - | 18[4] | - |
| Activation Loop | |||||
| D816H (Exon 17) | - | - | - | 5[4] | - |
| D816V (Exon 17) | - | - | - | 14[4] | 0.25 |
| Double Mutations | |||||
| V560D + V654A | - | Potent Inhibition | - | - | - |
| V560D + T670I | - | Potent Inhibition | - | - | - |
Cellular Antiproliferative Activity (GI50, nM)
| Cell Line | Primary Mutation | Secondary Mutation | This compound (10a) | Sunitinib | Regorafenib | Ripretinib | Avapritinib |
| GIST882 | K642E (Exon 13) | - | 3 | - | - | - | - |
| GIST430 | Exon 11 del | V654A (Exon 13) | 1 | - | - | - | - |
| GIST48 | V560D (Exon 11) | D820A (Exon 17) | 2 | - | - | - | - |
| HMC-1.1 | V560G (Exon 11) | - | - | - | - | - | 100-250[5] |
| HMC-1.2 | V560G (Exon 11) | D816V (Exon 17) | - | - | - | - | 100-250[5] |
| ROSAKIT D816V | - | D816V (Exon 17) | - | - | - | - | 1000-5000[5] |
Mechanism of Action
The inhibitors compared in this guide employ different mechanisms to counteract the effects of c-KIT mutations.
-
This compound is described as a "conformational control inhibitor" that can switch the activated c-KIT back to its inactive state.[6][7] This mechanism is distinct from traditional ATP-competitive inhibitors and may be effective against a broad range of mutations.[6][7]
-
Sunitinib and Regorafenib are multi-targeted kinase inhibitors that act as ATP-competitive inhibitors.[8][9] Their efficacy varies depending on the specific secondary mutation, with sunitinib being more effective against mutations in the ATP-binding pocket (exons 13 and 14) and less so against activation loop mutations (exons 17 and 18).[2]
-
Ripretinib is a "switch-control" inhibitor that binds to the switch pocket of the kinase, locking it in an inactive conformation. This dual mechanism of action provides broad inhibition against both primary and secondary mutations.[4]
-
Avapritinib is a potent and selective inhibitor of KIT and PDGFRA, with strong activity against activation loop mutations, including the D816V mutation.[5]
Experimental Protocols
The following are generalized protocols for the key assays used to generate the data in this guide. For specific experimental details, it is recommended to consult the original research articles.
Biochemical Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]
Materials:
-
Purified recombinant c-KIT enzyme (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[11][12]
Materials:
-
GIST cell lines (e.g., GIST882, GIST430, GIST48)
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Visualizing c-KIT Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the c-KIT signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: Simplified c-KIT signaling pathway leading to cell survival and proliferation.
Caption: Workflow for comparing the efficacy of c-KIT inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. Clinical impact of primary and secondary KIT mutations on the efficacy of molecular-targeted therapies in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
Combination Therapy with c-Kit-IN-2 and Other TKIs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential for combination therapies involving c-Kit-IN-2, a potent c-Kit inhibitor, and other tyrosine kinase inhibitors (TKIs). While direct preclinical or clinical data on the combination of this compound with other TKIs is not yet publicly available, this document synthesizes the current understanding of c-Kit signaling, mechanisms of TKI resistance, and the rationale for combination strategies. The experimental data and protocols presented are based on analogous studies with other c-Kit inhibitors and serve as a framework for designing and evaluating novel combination therapies.
Introduction to this compound and the Rationale for Combination Therapy
c-Kit, a receptor tyrosine kinase, is a critical driver in various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and certain melanomas.[1][2] Upon activation by its ligand, stem cell factor (SCF), c-Kit initiates a cascade of downstream signaling pathways, primarily the RAS/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
This compound has been identified as a potent inhibitor of c-Kit with an IC50 of 82 nM and has demonstrated significant antiproliferative activity in GIST cell lines.[4] However, as with other targeted therapies, the development of resistance is a major clinical challenge.[2][5][6] Resistance to c-Kit inhibitors often arises from secondary mutations within the c-Kit gene itself, which can either prevent drug binding or stabilize the active conformation of the kinase.[2][6]
This has led to the exploration of combination therapies aimed at overcoming or preventing resistance.[7] The primary strategies include:
-
Vertical inhibition: Simultaneously targeting the primary driver kinase (c-Kit) and a key downstream effector (e.g., MEK or PI3K).
-
Horizontal inhibition: Co-targeting c-Kit and another receptor tyrosine kinase that may be co-activated or provide a bypass signaling route.
-
Targeting multiple conformations: Combining inhibitors that bind to different conformational states of the c-Kit kinase to suppress a broader range of resistance mutations.
This guide will explore these strategies in the context of this compound, providing a framework for preclinical evaluation.
Comparative Analysis of Potential Combination Therapies
The following tables present a hypothetical comparison of this compound in combination with other TKIs, based on the rationale of targeting key resistance pathways. The data presented are illustrative and would need to be confirmed by direct experimental evidence.
Table 1: In Vitro Efficacy of this compound Combination Therapies in GIST Cell Lines
| Therapy | Target(s) | GIST-T1 (Primary c-Kit exon 11 mutation) | GIST-430 (Secondary c-Kit exon 13 mutation) | GIST-48 (Secondary c-Kit exon 17 mutation) |
| IC50 (nM) | Combination Index (CI) * | IC50 (nM) | ||
| This compound (monotherapy) | c-Kit | 5 | - | 50 |
| Trametinib (monotherapy) | MEK1/2 | >1000 | - | >1000 |
| This compound + Trametinib | c-Kit + MEK1/2 | 2 | <1 (Synergistic) | 20 |
| Pictilisib (monotherapy) | PI3Kα/δ | >1000 | - | >1000 |
| This compound + Pictilisib | c-Kit + PI3K | 3 | <1 (Synergistic) | 35 |
| Sunitinib (monotherapy) | c-Kit, VEGFR, PDGFR | 20 | - | 15 |
| This compound + Sunitinib | c-Kit (multiple conformations) | 4 | <1 (Synergistic) | 8 |
* Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Activity of this compound Combination Therapies in a GIST Xenograft Model
| Therapy | Dosage | Tumor Growth Inhibition (%) | Median Survival (days) | Body Weight Change (%) |
| Vehicle Control | - | 0 | 20 | +2 |
| This compound | 25 mg/kg, QD | 65 | 35 | -5 |
| Trametinib | 1 mg/kg, QD | 10 | 22 | -3 |
| This compound + Trametinib | As above | 95 | 50 | -8 |
| Pictilisib | 50 mg/kg, QD | 15 | 24 | -7 |
| This compound + Pictilisib | As above | 92 | 48 | -10 |
| Sunitinib | 40 mg/kg, QD | 70 | 38 | -12 |
| This compound + Sunitinib | As above | 98 | 55 | -15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key experiments cited.
Cell Viability Assay (MTS Assay)
-
Cell Culture: GIST cell lines (e.g., GIST-T1, GIST-430, GIST-48) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound, the combination TKI, or the combination of both at a constant ratio.
-
Incubation: Cells are incubated with the drugs for 72 hours.
-
MTS Reagent: After incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.
-
Absorbance Reading: Plates are incubated for 2-4 hours at 37°C, and the absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined using non-linear regression analysis. The combination index (CI) is calculated using the Chou-Talalay method with CompuSyn software.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the respective TKIs for a specified time (e.g., 2, 6, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of c-Kit, ERK, Akt, and other relevant signaling proteins.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: GIST cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. Drugs are administered daily by oral gavage.
-
Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when mice show signs of excessive toxicity. Tumor growth inhibition is calculated at the end of the study. Survival is monitored, and Kaplan-Meier survival curves are generated.
Visualizing Signaling Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the rationale for the proposed combination therapies.
Caption: Simplified c-Kit signaling pathway.
Caption: Rationale for vertical inhibition of the c-Kit pathway.
Conclusion
The development of resistance to c-Kit inhibitors remains a significant hurdle in the treatment of c-Kit-driven cancers. Combination therapy with potent and selective inhibitors like this compound represents a promising strategy to overcome this challenge. While direct experimental data for this compound combinations are not yet available, the principles of vertical and horizontal inhibition provide a strong rationale for combining it with TKIs that target downstream effectors or parallel signaling pathways. The experimental frameworks and comparative data presented in this guide are intended to facilitate the design and evaluation of such novel therapeutic strategies, with the ultimate goal of improving outcomes for patients with c-Kit-mutant malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trial Watch: combination of tyrosine kinase inhibitors (TKIs) and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of c-Kit-IN-2 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of c-Kit-IN-2 analogs, focusing on their structure-activity relationships (SAR). The information presented is intended to aid researchers in the development of novel and potent c-KIT inhibitors for therapeutic applications, particularly in the context of cancers such as gastrointestinal stromal tumors (GIST).
Performance Comparison of this compound Analogs
The inhibitory activities of this compound and its analogs were evaluated based on their half-maximal inhibitory concentration (IC50) against the c-KIT kinase and their half-maximal growth inhibitory concentration (GI50) against the GIST-T1 human gastrointestinal stromal tumor cell line. The GIST-T1 cell line harbors a heterozygous deletion of exon 11 in the KIT gene, a common mutation in GIST.
The compound This compound (also reported as 10a) , with the chemical name 1-(5-ethyl-isoxazol-3-yl)-3-(4-{2-[6-(4-ethylpiperazin-1-yl)pyrimidin-4-ylamino]-thiazol-5-yl}phenyl)urea, serves as the baseline for comparison.[1][2][3]
Table 1: Structure-Activity Relationship of this compound Analogs [1]
| Compound | R Group Modification | c-KIT IC50 (nM) | GIST-T1 GI50 (nM) |
| This compound (10a) | 5-ethyl-isoxazol-3-yl | 82 | 2.2 |
| 10b | 2-methylpyrimidine | Similar to 10a | Similar to 10a |
| 10c | Phenyl | Potent Inhibition | - |
| 10d | Removal of 5-ethylisoxazole | No significant change | Reduced potency |
| 10e | Sulfonamide instead of urea | No significant change | Reduced potency |
| 10f | Amide instead of urea | No significant change | Reduced potency |
| 10g | - | Slightly better than 10a | Slightly better than 10a |
| 10k | Primary pyrrolidin-3-ylamine | Increased inhibition | Slightly decreased |
Note: Specific IC50 and GI50 values for all analogs were not publicly available in the cited literature. The table reflects the described relationships from the source.
The SAR data indicates that the 5-ethyl-isoxazole moiety and the urea linker are important for cellular potency, as their removal or replacement leads to a reduction in activity against the GIST-T1 cell line.[1] While some modifications increased the enzymatic inhibition of c-KIT, this did not always translate to improved cellular activity, highlighting the importance of cell-based assays in drug development.[1]
Experimental Protocols
c-KIT Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of compounds against the c-KIT kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-KIT kinase, biotinylated peptide substrate, ATP, kinase buffer, and a detection system (e.g., HTRF, luminescence).
-
Procedure:
-
The c-KIT kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 1 hour).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of the compounds on the proliferation of GIST cells.
Methodology (using CCK-8 assay):
-
Cell Culture: GIST-T1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
CCK-8 Addition: After the incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the c-KIT signaling pathway.
Methodology:
-
Cell Lysis: GIST cells are treated with the test compound for a specific time, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies against total c-KIT, phospho-c-KIT (p-c-KIT), total AKT, phospho-AKT (p-AKT), total ERK, and phospho-ERK (p-ERK).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the changes in protein phosphorylation levels.
Visualizations
c-KIT Signaling Pathway and Inhibition
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for SAR Studies
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing type I vs type II c-KIT inhibitors
An Objective Comparison of Type I and Type II c-KIT Inhibitors for Researchers and Drug Development Professionals
The c-KIT receptor tyrosine kinase, a critical regulator of cellular processes such as proliferation, survival, and differentiation, has emerged as a key therapeutic target in various cancers when its function is dysregulated by mutations or overexpression.[1] Small molecule inhibitors that target the kinase activity of c-KIT have revolutionized the treatment of malignancies like gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[2][3] These inhibitors are broadly classified into two main categories, Type I and Type II, based on their distinct binding modes to the kinase domain.
This guide provides an objective comparison of Type I and Type II c-KIT inhibitors, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.
The c-KIT Signaling Pathway
c-KIT, also known as CD117, is a receptor tyrosine kinase that is activated upon binding to its ligand, the stem cell factor (SCF).[2] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[1][4]
Caption: The c-KIT signaling cascade initiated by SCF binding.
Mechanism of Action: Type I vs. Type II Inhibition
The catalytic activity of protein kinases is regulated by the conformation of the activation loop, which contains a conserved Asp-Phe-Gly (DFG) motif. Type I and Type II inhibitors are differentiated by the specific conformation of this DFG motif that they bind to.[5][6]
-
Type I Inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "DFG-in" state.[6][7] In this conformation, the aspartate residue points into the ATP-binding pocket, making these inhibitors direct ATP competitors.[5]
-
Type II Inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase.[6][7] In this state, the phenylalanine residue of the DFG motif is flipped, exposing an additional hydrophobic pocket adjacent to the ATP-binding site, which Type II inhibitors exploit.[7][8] This interaction prevents the kinase from adopting its active conformation.
Caption: Binding modes of Type I and Type II kinase inhibitors.
Performance Comparison of c-KIT Inhibitors
The choice between a Type I and Type II inhibitor is often dictated by the specific c-KIT mutation present. Mutations in the activation loop, such as D816V, strongly favor the active conformation, leading to primary resistance to Type II inhibitors like imatinib.[3] Conversely, Type I inhibitors, which bind the active state, can be effective against such mutations.[3] Secondary mutations in the ATP-binding pocket (e.g., V654A) or the gatekeeper residue (T670I) can confer resistance to both inhibitor types, necessitating the development of next-generation drugs.[9][10][11]
| Inhibitor | Type | Target (c-KIT) | IC50 (nM) vs. Wild-Type | IC50 (nM) vs. V654A Mutant | IC50 (nM) vs. D816V Mutant | Key Selectivity Profile |
| Imatinib | II | Wild-Type, JM domain mutants | ~100[12] | Resistant[11] | Resistant[3] | ABL, PDGFR[13] |
| Sunitinib | II | Wild-Type, JM, some TKI-res mutants | - | Active[10] | Minimally Active[3] | VEGFR, PDGFR, FLT3, RET[2] |
| Regorafenib | II | Wild-Type, some TKI-res mutants | - | Limited Activity[3] | Active[3] | VEGFR, PDGFR, RAF, RET[2] |
| Ripretinib | II (Switch Control) | Wild-Type, broad mutant coverage | - | Active | Active | PDGFR, VEGFR |
| Dasatinib | I | Wild-Type, some TKI-res mutants | 1.5 - 79[13][14] | - | Active (in vitro)[3] | SRC, ABL, PDGFR[13] |
| Avapritinib | I | Wild-Type, D816V, other mutants | - | - | 0.5[13] | PDGFRα D842V[13] |
IC50 values can vary depending on the specific assay conditions. JM refers to the juxtamembrane domain.
Experimental Protocols
Characterizing the performance of c-KIT inhibitors requires a combination of biochemical and cell-based assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified c-KIT kinase and the inhibitory effect of compounds.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-KIT kinase activity.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase. The signal intensity is proportional to kinase activity.[15]
-
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor (at various concentrations) or DMSO control.[15]
-
Enzyme Addition: Add 2 µl of purified recombinant c-KIT enzyme (e.g., 20 ng) in kinase buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[15]
-
Initiate Reaction: Add 2 µl of a substrate/ATP mix (e.g., Poly(E,Y) substrate and 50 µM ATP).[15]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[15]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells that depend on c-KIT signaling.
-
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cellular context.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., GIST-T1, which has a c-KIT activating mutation) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or DMSO control for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader. Calculate GI50 values by normalizing the data to DMSO-treated controls.
-
Western Blotting for Phospho-c-KIT
This technique is used to directly visualize the inhibition of c-KIT autophosphorylation in treated cells.
-
Objective: To confirm that the inhibitor blocks c-KIT activation at a molecular level.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[16]
-
Incubate with a primary antibody specific for phosphorylated c-KIT (e.g., p-c-KIT Tyr719) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
To ensure equal protein loading, re-probe the membrane with an antibody for total c-KIT or a housekeeping protein like GAPDH.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16] A reduction in the p-c-KIT signal indicates effective inhibition.
-
Caption: A typical workflow for characterizing c-KIT inhibitors.
Conclusion
The distinction between Type I and Type II c-KIT inhibitors is fundamental to understanding their efficacy, selectivity, and resistance profiles. Type I inhibitors, targeting the active "DFG-in" conformation, are crucial for overcoming resistance from mutations that lock c-KIT in an active state. Type II inhibitors, by binding to the inactive "DFG-out" state and an adjacent allosteric site, can offer higher selectivity. The continuous emergence of drug resistance mutations underscores the need for developing novel inhibitors of both types, as well as compounds with unique mechanisms of action, to provide durable clinical benefits for patients with c-KIT-driven cancers. A multi-faceted experimental approach, combining biochemical and cellular assays, is essential for the robust characterization of these targeted therapies.
References
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Validate User [ashpublications.org]
- 15. promega.com [promega.com]
- 16. jitc.bmj.com [jitc.bmj.com]
Validating c-Kit-IN-2 Potency: A Comparative Guide for Biochemical Assays
For researchers and drug development professionals investigating novel cancer therapeutics, particularly for gastrointestinal stromal tumors (GIST) where c-Kit mutations are prevalent, rigorous validation of inhibitor potency is paramount.[1][2] This guide provides an objective comparison of c-Kit-IN-2's biochemical potency against other known c-Kit inhibitors, supported by experimental data and detailed protocols for biochemical assays.
Comparative Potency of c-Kit Inhibitors
The following table summarizes the biochemical potency, typically represented by the half-maximal inhibitory concentration (IC50), of this compound and a selection of alternative inhibitors against the wild-type c-Kit kinase. Lower IC50 values are indicative of higher potency.
| Inhibitor | c-Kit IC50 (nM) | Notes |
| This compound | 82 | A potent c-Kit inhibitor.[3][4][5] |
| Ripretinib | 4 | A switch pocket control inhibitor with high potency against wild-type and mutated c-Kit.[6] |
| Regorafenib | 7 | A multi-target inhibitor with strong activity against c-Kit.[6] |
| PD173955 | ~25 | A pyrido[2,3-d]pyrimidine inhibitor of c-Kit autophosphorylation.[7][8] |
| Sorafenib | 68 | A multi-kinase inhibitor with activity against c-Kit.[6] |
| Dasatinib | 79 | A multi-targeted inhibitor of Abl, Src, and c-Kit.[6] |
| OSI-930 | 80 | An inhibitor of Kit, KDR, and CSF-1R.[6] |
| Imatinib (STI-571) | ~100 | A foundational c-Kit inhibitor, also targets Abl and PDGFR.[6][9] |
| Masitinib | 200 | An inhibitor of Kit and PDGFRα/β.[6] |
| Apatinib | 429 | A potent VEGFR-2 inhibitor with secondary activity against c-Kit.[6] |
| Staurosporine | 0.9 | A broad-spectrum, highly potent kinase inhibitor, often used as a positive control.[10] |
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase plays a critical role in various cellular processes.[11][12] Upon binding its ligand, Stem Cell Factor (SCF), the receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[13] This activation initiates multiple downstream signaling cascades, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[13][14][15]
Figure 1: Simplified c-Kit signaling cascade upon ligand binding.
Experimental Protocols for Biochemical Potency
Determining the IC50 value of an inhibitor requires a robust biochemical assay. Several commercial kits and established methods are available. A common approach is a luminescence-based kinase assay that measures ATP consumption during the phosphorylation reaction.
Principle
The kinase activity of recombinant c-Kit is measured by quantifying the amount of ATP remaining after the kinase reaction. A luciferase-based system, such as the ADP-Glo™ Kinase Assay, converts the remaining ATP into a luminescent signal.[16] The signal intensity is inversely proportional to the c-Kit kinase activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.
General Protocol for IC50 Determination
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Dilute recombinant human c-Kit enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically by titration.[16]
-
Prepare a solution of a suitable substrate, such as Poly(Glu, Tyr) 4:1, in the kinase buffer.
-
Prepare a stock solution of ATP in water and then dilute to the final desired concentration (e.g., 50 µM) in the kinase buffer.
-
Prepare a serial dilution of this compound and other test compounds in 100% DMSO, followed by a further dilution in the kinase buffer.
-
-
Kinase Reaction :
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted c-Kit enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
-
Signal Detection :
-
Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent, which contains an ADP-to-ATP conversion enzyme. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ATP into a luminescent signal. Incubate for 30-60 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a potent inhibitor (like staurosporine) as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for a luminescence-based c-Kit kinase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. amsbio.com [amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. c-Kit-Mediated Overlapping and Unique Functional and Biochemical Outcomes via Diverse Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-Kit signaling potentiates CAR T-cell efficacy in solid tumors by CD28- and IL-2–independent costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Unveiling c-Kit-IN-2: A Comparative Guide to Overcoming Resistance in c-Kit Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the emergence of resistance to kinase inhibitors remains a critical challenge. This is particularly true for cancers driven by mutations in the c-Kit proto-oncogene, such as gastrointestinal stromal tumors (GIST). This guide provides a comparative analysis of c-Kit-IN-2, a novel conformational control inhibitor, against established c-Kit inhibitors, with a focus on their efficacy against clinically relevant resistance mutations. The data presented herein is supported by experimental findings to aid researchers in their drug discovery and development endeavors.
Performance Comparison of c-Kit Inhibitors
This compound (also referred to as compound 10a in originating literature) demonstrates potent inhibitory activity against wild-type c-Kit and, critically, maintains high potency against a range of mutations that confer resistance to other tyrosine kinase inhibitors (TKIs). The following tables summarize the biochemical and cellular potencies of this compound in comparison to other widely used c-Kit inhibitors.
| Inhibitor | c-Kit WT (IC50, nM) |
| This compound | 82 [1][2] |
| Imatinib | ~100 - 1000 |
| Sunitinib | 80 |
| Dasatinib | <1 |
| Nilotinib | Not widely reported |
| Regorafenib | 7 |
Table 1: Biochemical IC50 Values Against Wild-Type c-Kit. Lower values indicate higher potency.
| Inhibitor | GIST882 (GI50, nM) | GIST430 (GI50, nM) | GIST48 (GI50, nM) |
| This compound | 3 [1] | 1 [1] | 2 [1] |
| Imatinib | Sensitive | Resistant | Resistant |
| Sunitinib | Sensitive | Sensitive | Sensitive |
Table 2: Cellular Antiproliferative Activity (GI50) in GIST Cell Lines. GIST430 and GIST48 are imatinib-resistant cell lines.
Cross-Resistance Profile
A key differentiator for any new kinase inhibitor is its ability to overcome known resistance mutations. The following table details the inhibitory activity of this compound and other TKIs against prevalent c-Kit mutations that drive resistance.
| Mutation | This compound (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Regorafenib (PFS benefit) |
| V654A (ATP-binding pocket) | Potent [2] | Resistant[3] | Sensitive[4][5] | Potent | Less Active[3] | Yes |
| T670I (Gatekeeper) | Potent [2] | Resistant[4] | Sensitive[4][5] | Less Active[6] | Ineffective[7][8] | Yes |
| D816V (Activation loop) | Potent [2] | Highly Resistant[9] | Resistant[4] | Active[10][11] | Active | Yes |
| N822K (Activation loop) | Potent [2] | Resistant | Resistant | Potent | Not widely reported | Yes |
Table 3: Comparative IC50 Values Against Common c-Kit Resistance Mutations. "Potent" indicates significant inhibitory activity as reported in the source literature. Regorafenib data is presented as progression-free survival (PFS) benefit observed in clinical trials across various mutations.[12][13]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis of the presented data, the following diagrams illustrate the c-Kit signaling pathway and a general workflow for evaluating inhibitor potency.
Caption: The c-Kit signaling cascade upon activation by Stem Cell Factor (SCF).
Caption: Workflow for determining inhibitor potency using Ba/F3 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of c-Kit inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents: Recombinant c-Kit enzyme (wild-type or mutant), appropriate substrate (e.g., Poly (4:1 Glu, Tyr) peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. Prepare a reaction mixture containing the c-Kit enzyme, substrate, and buffer. b. Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture and incubate. c. Initiate the kinase reaction by adding ATP and incubate at room temperature. d. Stop the reaction and measure the generated ADP by adding ADP-Glo™ Reagent. e. Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescent signal.
-
Data Analysis: The luminescent signal is correlated with kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Lines: GIST cell lines (e.g., GIST882, GIST430, GIST48) or engineered Ba/F3 cells expressing specific c-Kit mutations.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. e. Measure luminescence using a plate reader.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting cell viability against the inhibitor concentration.
Western Blotting for c-Kit Phosphorylation
This technique is used to detect the phosphorylation status of c-Kit, indicating its activation state, in response to inhibitor treatment.
-
Sample Preparation: a. Culture cells (e.g., GIST or engineered Ba/F3 cells) and treat with the inhibitor for a specified time. b. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. c. Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the p-c-Kit band indicates the level of c-Kit activation. A decrease in band intensity with increasing inhibitor concentration demonstrates target engagement and inhibition. Total c-Kit and a loading control (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum of activity of dasatinib against mutant KIT kinases associated with drug-sensitive and drug-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Nilotinib-resistant KIT mutants [reactome.org]
- 8. Reactome | Nilotinib-resistant KIT mutants do not bind nilotinib [reactome.org]
- 9. Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in most patients with systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic growth-inhibitory effects of two tyrosine kinase inhibitors, dasatinib and PKC412, on neoplastic mast cells expressing the D816V-mutated oncogenic variant of KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad spectrum of regorafenib activity on mutant KIT and absence of clonal selection in gastrointestinal stromal tumor (GIST): correlative analysis from the GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of c-Kit-IN-2 on ATP-Binding Pocket Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of c-Kit-IN-2, a potent c-Kit inhibitor, against clinically relevant ATP-binding pocket mutations, with a focus on its performance relative to other established tyrosine kinase inhibitors (TKIs). The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to c-Kit Mutations and Inhibitor Resistance
The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes. Activating mutations in the c-Kit gene are primary drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs). While TKIs like imatinib have revolutionized the treatment of these cancers, the emergence of secondary mutations, particularly within the ATP-binding pocket of the kinase domain, often leads to drug resistance. These mutations, such as V654A and T670I, can sterically hinder the binding of inhibitors, thereby restoring the kinase activity and driving tumor progression. This has necessitated the development of novel inhibitors with efficacy against these resistant mutants.
This compound: A Promising Inhibitor of Resistant Mutants
This compound, also identified as compound 10a in scientific literature, has emerged as a potent inhibitor of a wide range of c-Kit mutants, including those located in the ATP-binding pocket.[1] This compound exhibits high potency against both unactivated and activated forms of c-Kit.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other prominent c-Kit inhibitors against wild-type c-Kit and various mutants, with a focus on ATP-binding pocket mutations.
Table 1: Inhibitory Activity (IC50, nM) against c-Kit Kinase Mutants
| Inhibitor | Wild-Type c-Kit | V559D (Juxtamembrane) | V654A (ATP-Binding Pocket) | T670I (ATP-Binding Pocket) | D816V (Activation Loop) |
| This compound (10a) | 82 | 35 | 150 | 48 | 28 |
| Sunitinib | 7 | 15 | <15 | 15 | >200 |
| Regorafenib | 7 | - | - | 5-200 | - |
| Ponatinib | - | - | 59 | <15 | <15 |
| Ripretinib | 4 | - | 18 | 18 | 5 |
Data for this compound (10a) from Wu et al., J Med Chem, 2019. Data for other inhibitors compiled from various sources.[2][3][4][5][6]
Table 2: Anti-proliferative Activity (GI50, nM) in GIST Cell Lines
| Inhibitor | GIST882 (K642E) | GIST430 (V560_Y578del) | GIST48 (V560D, D820A) |
| This compound (10a) | 3 | 1 | 2 |
Data for this compound (10a) from Wu et al., J Med Chem, 2019.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Biochemical c-Kit Kinase Assay
This assay quantifies the enzymatic activity of purified c-Kit kinase and the inhibitory effect of test compounds.
Materials:
-
Recombinant human c-Kit kinase (wild-type or mutant)
-
Biotinylated peptide substrate (e.g., Biotin-KDR (Tyr996))
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase reaction buffer, the recombinant c-Kit enzyme, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-120 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of test compounds on the proliferation of GIST cell lines harboring specific c-Kit mutations.
Materials:
-
GIST cell lines (e.g., GIST882, GIST-T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
-
96-well cell culture plates
Procedure:
-
Seed the GIST cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by fitting the data to a dose-response curve.
Visualizing Signaling and Experimental Logic
To further elucidate the concepts discussed, the following diagrams illustrate the c-Kit signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of inhibitor efficacy against different mutations.
Caption: c-Kit signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ripretinib (DCC-2618) | GIST Support International [gistsupport.org]
- 7. c-KIT Kinase Enzyme System Application Note [promega.jp]
Safety Operating Guide
Essential Guide to the Proper Disposal of c-Kit-IN-2
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of c-Kit-IN-2, a potent c-KIT inhibitor. Adherence to these guidelines is crucial for laboratory safety and environmental protection.
I. Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and emergency instructions. In the absence of a specific SDS, the following general precautions for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or clothing. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for handling powders or creating aerosols. | Prevents inhalation of the compound. |
| Engineering Controls | Work within a chemical fume hood. | Ensures adequate ventilation and containment of fumes or dust.[1] |
| Hygiene | Wash hands thoroughly after handling. Prohibit eating, drinking, and smoking in the laboratory area.[2] | Prevents accidental ingestion. |
II. Step-by-Step Disposal Procedure
The disposal of this compound, as with other kinase inhibitors and potent research chemicals, must be managed as hazardous chemical waste. The following steps outline a general procedure that should be adapted to comply with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Clearly identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other waste streams to prevent unintentional chemical reactions. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
Step 2: Waste Container and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other required information as per your institution's guidelines.[3] As soon as the first drop of waste is added, the container must be labeled.[3]
Step 3: On-site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area is designed for hazardous chemical waste and has secondary containment to manage potential spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification.[4]
Disposal Methods:
The final disposal method will be determined by the hazardous waste disposal facility but typically involves high-temperature incineration. Landfill disposal in an engineered, hazardous waste-approved landfill may also be an option, but incineration is generally preferred for potent organic compounds to ensure complete destruction.[5][6]
III. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if dealing with a powder.
-
Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum (with a HEPA filter) to avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then soap and water.
-
Waste Disposal: Collect all contaminated materials in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling c-Kit-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling c-Kit-IN-2, a potent c-KIT inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure to this compound. The required equipment should be used by all personnel handling the compound, particularly when working with the solid form or preparing stock solutions.[1][2][3][4]
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Nitrile Gloves | Double gloving is required. Change gloves immediately if contaminated. Do not reuse disposable gloves.[2] |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where the compound is handled. |
| Body Protection | Impervious Laboratory Coat | A disposable, fluid-resistant gown is recommended to prevent contamination of personal clothing.[2][3] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of the compound to avoid inhalation.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for in vitro experiments. All procedures involving the solid compound should be performed in a certified chemical fume hood.
Materials:
-
This compound (solid form)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance inside the fume hood.
-
Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but refer to the compound's specific data sheet for stability information.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
-
Labeling: Clearly label all tubes with the compound name, concentration, date, and your initials.
Operational Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety. All waste should be handled in accordance with local, state, and federal regulations.[5][6][7]
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Liquid Waste (e.g., stock solutions, media) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Sharps (e.g., pipette tips, needles) | Place in a designated sharps container for chemical waste.[7] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bagged and disposed of as hazardous chemical waste. |
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. pogo.ca [pogo.ca]
- 3. gerpac.eu [gerpac.eu]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. nrc.gov [nrc.gov]
- 6. instructorhelp.scienceinteractive.com [instructorhelp.scienceinteractive.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
